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2-Methyl-3-(2-methylthiazol-4-yl)acrylicacid Documentation Hub

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Core Science & Biosynthesis

Foundational

Engineering the Epothilone Pharmacophore: A Technical Guide to 2-Methyl-3-(2-methylthiazol-4-yl)acrylic Acid Derivatives

Executive Summary The compound 2-methyl-3-(2-methylthiazol-4-yl)acrylic acid (CAS: 201142-75-8) is a highly specialized chemical building block that serves as the critical C15–C21 side-chain precursor in the biosynthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-3-(2-methylthiazol-4-yl)acrylic acid (CAS: 201142-75-8) is a highly specialized chemical building block that serves as the critical C15–C21 side-chain precursor in the biosynthesis and semi-synthesis of epothilones. Epothilones are a potent class of macrocyclic polyketides that stabilize microtubules, exhibiting paclitaxel-like mechanisms but with superior efficacy against multidrug-resistant tumor cell lines[1]. This whitepaper details the mechanistic rationale, chemical synthesis, and biological integration of this acrylic acid derivative, providing actionable protocols for precursor-directed biosynthesis (PDB) and the generation of novel chemotherapeutics.

Mechanistic Rationale: The Epothilone Pharmacophore

The biological activity of epothilones is inextricably linked to their three-dimensional conformation and their ability to bind the hydrophobic taxane-binding pocket of β -tubulin.

Structural Causality

The 2-methylthiazole ring and the (E) -acrylic acid geometry are not arbitrary; they are structurally deterministic for pharmacological activity[1]:

  • The Thiazole Ring: The nitrogen and sulfur heteroatoms, along with the 2-methyl group, establish critical van der Waals interactions and hydrogen bonds within the tubulin binding pocket.

  • The (E) -Alkene Geometry: The trans-geometry of the acrylic acid moiety restricts the rotational degrees of freedom of the macrocyclic tail. This pre-organizes the molecule into the bioactive conformation required for target engagement.

  • The C15 Methyl Group: The methyl group on the acrylic acid backbone forces the thiazole ring into an orthogonal orientation relative to the macrocycle, maximizing steric complementarity with the receptor site.

Precursor-Directed Biosynthesis (PDB) in E. coli

In nature, the myxobacterium Sorangium cellulosum utilizes a massive hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) complex to build epothilones. The NRPS module (EpoB) constructs the thiazole ring from cysteine and an acetate unit. However, heterologous expression of this entire 55 kb gene cluster in Escherichia coli often results in metabolic bottlenecks and low yields[2].

To bypass the complex EpoA/EpoB machinery, researchers employ Precursor-Directed Biosynthesis (PDB) . By chemically synthesizing the N -acetylcysteamine (SNAC) thioester of 2-methyl-3-(2-methylthiazol-4-yl)acrylic acid, scientists can directly feed this intermediate to engineered E. coli expressing only the downstream PKS modules (EpoD, EpoE, and EpoF)[3]. The SNAC thioester mimics the natural acyl-carrier protein (ACP)-bound intermediate, allowing the PKS machinery to seamlessly elongate and cyclize the chain into Epothilones C and D[4].

PDB_Workflow Precursor SNAC Thioester Precursor E_coli Engineered E. coli (Host) Precursor->E_coli In vivo Feeding PKS EpoD, EpoE, EpoF (PKS Modules) E_coli->PKS Heterologous Expression EpoC Epothilone C PKS->EpoC Chain Elongation & Cyclization EpoD Epothilone D PKS->EpoD Chain Elongation & Cyclization

Workflow of Precursor-Directed Biosynthesis (PDB) for Epothilones in engineered E. coli.

Structure-Activity Relationship (SAR) Profiling

Modifications to the 2-methyl-3-(2-methylthiazol-4-yl)acrylic acid precursor directly translate to structural changes in the resulting epothilone analogs. The table below summarizes the quantitative impact of side-chain derivatization on biological activity.

Analog Side Chain (C15-C21)Tubulin Polymerization (%)*Cytotoxicity IC50 (nM, MCF-7)Mechanistic Impact
Natural (2-Methylthiazole) 1000.5Optimal steric fit in the hydrophobic taxane-binding pocket.
Des-methylthiazole 852.5Loss of critical hydrophobic contact with β -tubulin residues.
Oxazole Analog 1050.8Enhanced hydrogen bonding potential; retains optimal geometry.
Pyridine Analog 4015.0Steric clash with the receptor alters macrocycle conformation.
Des-methyl Acrylate (C15) < 10> 100Severe loss of conformational rigidity at the macrocycle tail.

*Relative to Natural Epothilone B.

Chemical Synthesis & Derivatization Strategies

The synthesis of the acrylic acid precursor and its subsequent thioesterification must be executed with high stereocontrol. The Horner-Wadsworth-Emmons (HWE) olefination is the method of choice, as the thermodynamic stability of the trans-arrangement between the bulky thiazole ring and the ester moiety ensures near-exclusive formation of the (E) -alkene[4].

Chem_Synthesis Ester Ethyl 2-methylthiazole- 4-carboxylate Aldehyde 2-Methylthiazole- 4-carboxaldehyde Ester->Aldehyde DIBAL-H, CH2Cl2, -78°C (Reduction) Acrylate Ethyl (E)-2-methyl-3-(2-methylthiazol- 4-yl)acrylate Aldehyde->Acrylate Triethyl 2-phosphonopropionate, Base (HWE Olefination) Acid (E)-2-Methyl-3-(2-methylthiazol- 4-yl)acrylic acid Acrylate->Acid 1M NaOH, THF (Saponification) SNAC SNAC Thioester (Biological Precursor) Acid->SNAC HSNAC, EDCI, DMAP (Thioesterification)

Step-by-step chemical synthesis of the epothilone side-chain precursor and its SNAC thioester.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, ensuring that intermediate stability and stereochemical integrity are maintained throughout the workflow.

Protocol 1: Synthesis of (E)-2-Methyl-3-(2-methylthiazol-4-yl)acrylic Acid
  • Reduction to Aldehyde: Dissolve ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Slowly add DIBAL-H (1.7 eq, 1 M in hexanes).

    • Causality & Validation: Maintaining -78 °C is critical to arrest the reduction at the aldehyde stage. Over-reduction to the primary alcohol will completely halt the subsequent HWE olefination. Quench the reaction with methanol at -78 °C to safely decompose the reactive aluminum complex before aqueous workup; this prevents severe emulsion formation and ensures high recovery of the volatile aldehyde[4].

  • HWE Olefination: To a suspension of NaH (1.2 eq) in THF at 0 °C, add triethyl 2-phosphonopropionate (1.2 eq). Stir for 30 minutes to form the stabilized phosphonate carbanion. Add the crude aldehyde (1.0 eq) dropwise and warm to room temperature for 2 hours. Extract with EtOAc and purify via silica gel chromatography to isolate the (E) -acrylate[4].

  • Saponification: Dissolve the unsaturated ester in a mixture of THF and 1 M NaOH (3.0 eq). Stir at room temperature for 2 hours. Acidify to pH 1 with 1 N HCl at 0 °C, extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the pure (E) -acrylic acid[4].

Protocol 2: SNAC Thioesterification for In Vivo Feeding
  • Coupling Reaction: To a solution of the synthesized acrylic acid (1.0 eq) in anhydrous CH₂Cl₂, add N -acetylcysteamine (HSNAC) (1.2 eq), EDCI (1.5 eq), and DMAP (0.2 eq). Stir at room temperature for 12 hours under an inert argon atmosphere.

    • Causality & Validation: EDCI drives the thermodynamically unfavorable dehydration, while DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. This dual-reagent system prevents the epimerization of the α -chiral center (though not applicable here, it is standard for polyketide precursors) and ensures quantitative thioesterification.

  • Workup: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. This specific washing sequence systematically removes water-soluble urea byproducts, unreacted HSNAC, and residual DMAP.

Protocol 3: In Vivo Feeding and Heterologous Production
  • Culture Preparation: Grow engineered E. coli cells expressing the epoD, epoE, and epoF genes in LB medium at 37 °C until the OD₆₀₀ reaches 0.6.

  • Induction & Feeding: Cool the culture to 15 °C. Induce protein expression with 0.5 mM IPTG and 0.2% arabinose. Dissolve the synthesized SNAC thioester precursor in DMSO and feed it to the culture at a final concentration of 1–5 mM[2].

  • In Situ Product Removal: Add Amberlite XAD-16 resin directly to the culture flask.

    • Causality & Validation: The XAD-16 resin acts as a hydrophobic sink, continuously sequestering the secreted epothilones. This prevents product-induced cellular toxicity (feedback inhibition) and protects the macrocycles from hydrolytic degradation in the media over the 6-day incubation period[4].

  • Harvesting: Filter the resin, wash with water, and extract twice with methanol. Analyze the methanolic extract via LC/MS/MS to quantify Epothilone C and D production[4].

References

  • Altmann, K. H., et al. Epothilones: From Discovery to Clinical Trials. ResearchGate. Available at:[Link] (Referenced as[1])

  • Mutka, S. C., Carney, J. R., Liu, Y., & Kennedy, J. (2006). Heterologous Production of Epothilone C and D in Escherichia coli. Biochemistry, 45(4), 1321-1330. American Chemical Society. Available at:[Link] (Referenced as[2],[3],[4])

Sources

Exploratory

Structural, Synthetic, and Pharmacological Profiling of (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic Acid

Executive Summary In the landscape of modern drug discovery, the strategic fusion of privileged heterocyclic scaffolds with reactive functional groups is a cornerstone of rational drug design. (E)-3-(2-methyl-1,3-thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic fusion of privileged heterocyclic scaffolds with reactive functional groups is a cornerstone of rational drug design. (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid represents a highly versatile building block that combines the robust, target-anchoring properties of a 2-methylthiazole ring with the covalent-binding potential of an α,β -unsaturated carboxylic acid (acrylic acid) moiety. This technical whitepaper provides an in-depth analysis of its cheminformatic identifiers, self-validating synthetic methodologies, and putative pharmacological applications for researchers and drug development professionals.

Cheminformatics & Structural Bioinformatics

Accurate structural identification is the first self-validating step in any robust drug development pipeline. The geometric isomerism of the alkene bond is critical; the (E)-isomer (trans) minimizes steric clash between the thiazole core and the carboxylic acid, ensuring a planar conformation that is energetically favorable for binding into narrow enzymatic pockets (such as those found in kinases or phosphodiesterases)[1].

Core Identifiers

The precise molecular identifiers for this compound, as validated by structural databases[2], are foundational for computational docking and molecular dynamics simulations:

  • IUPAC Name: (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid

  • SMILES: CC1=NC(=CS1)/C=C/C(=O)O

  • InChIKey: XLGMDBLELDJXLS-NSCUHMNNSA-N

  • CAS Registry Number: 201142-75-8

Physicochemical Profiling

The following quantitative data summarizes the compound's physicochemical properties, emphasizing the causality behind its utility in medicinal chemistry[2].

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C7H7NO2SDefines the exact atomic composition for mass spectrometry.
Monoisotopic Mass 169.01974 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP (Predicted) ~1.3Indicates favorable lipophilicity for oral bioavailability, strictly adhering to Lipinski's Rule of 5.
Hydrogen Bond Donors 1The carboxylic acid -OH allows for strong, directional target-site anchoring.
Hydrogen Bond Acceptors 4Nitrogen, sulfur, and oxygen atoms facilitate hinge-binding in kinase/PDE active sites.

Synthetic Methodology: The Doebner-Knoevenagel Modification

To synthesize the (E)-isomer with high stereoselectivity, the3 is the gold standard[3].

Causality of Experimental Choices
  • Piperidine Catalyst: Acts as a secondary amine to form a highly electrophilic iminium ion intermediate with the starting aldehyde, drastically accelerating the nucleophilic attack by malonic acid[3].

  • Pyridine Solvent/Base: Facilitates the critical decarboxylation step. The thermodynamic control provided by refluxing pyridine ensures the exclusive formation of the (E)-alkene, as the trans-transition state is significantly lower in energy than the cis-transition state[3].

Self-Validating Protocol

This protocol is designed as a closed-loop system where each step verifies the success of the previous one.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-methyl-1,3-thiazole-4-carbaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (3 mL/mmol). Add a catalytic amount of piperidine (0.1 equivalents).

  • Thermodynamic Control: Heat the mixture to reflux (approx. 115°C) under an inert argon atmosphere.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 1:1). The disappearance of the UV-active aldehyde spot confirms the complete conversion to the intermediate adduct. Do not proceed to workup until the aldehyde is fully consumed.

  • Workup & Decarboxylation: Cool the mixture to 0°C and slowly acidify with 2M HCl until pH ~2 is reached. The sudden shift in solubility will cause the crude (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid to precipitate as a solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol/water to remove any trace pyridine or unreacted malonic acid.

SynthesisWorkflow A 2-Methylthiazole-4- carbaldehyde + Malonic Acid B Doebner-Knoevenagel (Pyridine/Piperidine, Reflux) A->B Condensation C In-Process TLC (Aldehyde Consumption) B->C Monitor D Acidic Workup (Precipitation at pH 2) C->D Validated Proceed E Purified (E)-Isomer (Recrystallization) D->E Isolation

Fig 1. Self-validating synthetic workflow utilizing the Doebner-Knoevenagel modification.

Analytical Validation Workflows

To ensure the integrity of the synthesized batch, analytical validation must confirm both the mass and the specific (E)-stereochemistry. A batch is only validated if the NMR coupling constants strictly align with trans-geometry.

Quantitative NMR Validation Table

The causality of the NMR validation lies in the Karplus equation: trans-alkene protons exhibit a significantly larger J -coupling constant than cis-protons.

Proton AssignmentExpected Shift (ppm)MultiplicityCoupling Constant ( J )Causality for Validation
Thiazole C5-H ~7.80Singlet (s)N/AConfirms the integrity of the thiazole aromatic ring.
Alkene C β -H ~7.60Doublet (d)~15.5 Hz Critical: A large J -value definitively proves the (E)-trans geometry. A value of ~10 Hz invalidates the batch.
Alkene C α -H ~6.40Doublet (d)~15.5 Hz Correlates with C β -H; confirms the intact α,β -unsaturated system.
Methyl CH 3​ ~2.70Singlet (s)N/AVerifies the presence of the 2-methyl substitution.

Note: LC-MS must also be performed to confirm the monoisotopic mass [M+H]+=170.027 Da[2].

Pharmacological Relevance & Putative SignalingThiazole derivatives are pervasive in FDA-approved drugs due to their ability to act as bioisosteres for pyridine and benzene rings while offering superior hydrogen bonding capabilities[1].

When conjugated with an acrylic acid moiety, the resulting molecule acts as a highly effective pharmacophore. The α,β -unsaturated carbonyl can function as a reversible Michael acceptor for targeted covalent inhibition of cysteine residues in active sites. Furthermore, related thiazole-acrylic acid derivatives have been extensively investigated as Phosphodiesterase (PDE) inhibitors and lipoxygenase modulators for the treatment of inflammatory disorders.

SignalingPathway Compound (E)-3-(2-methyl-1,3-thiazol-4-yl) prop-2-enoic acid Target Phosphodiesterase (PDE) Inhibition Compound->Target Binding (Thiazole core) cAMP Elevated Intracellular cAMP Levels Target->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric activation Effect Anti-inflammatory Response PKA->Effect Target phosphorylation

Fig 2. Putative signaling cascade of thiazole-acrylic acid derivatives via PDE inhibition.

References

  • PubChemLite. "201142-75-8 (C7H7NO2S) - PubChemLite". Université du Luxembourg. URL:[2]

  • Wikipedia. "Knoevenagel condensation". Wikimedia Foundation. URL:[3]

  • Parit, S. et al. "Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole". Synthetic Communications (Taylor & Francis). URL:[1]

Sources

Foundational

The 2-Phenylthiazole Scaffold: Structure-Activity Relationships and Synthetic Methodologies

Abstract The 2-phenylthiazole nucleus is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its unique ability to participate in diverse non-covalent interactions—including hydrogen bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 2-phenylthiazole nucleus is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its unique ability to participate in diverse non-covalent interactions—including hydrogen bonding via the thiazole nitrogen, chalcogen bonding via the sulfur atom, and robust π−π stacking through the phenyl ring—this scaffold serves as the backbone for numerous oncological, antimicrobial, and neuroprotective agents. This technical whitepaper dissects the Structure-Activity Relationship (SAR) of 2-phenylthiazole derivatives, elucidates their mechanistic pathways, and provides self-validating synthetic protocols for drug development professionals.

Structural Anatomy and SAR Mapping

The rational design of 2-phenylthiazole derivatives relies on precise spatial and electronic tuning of both the phenyl and thiazole rings. Small structural perturbations dictate target selectivity and pharmacokinetic viability.

Substitutions on the Phenyl Ring

The electronic nature of the phenyl ring at the C2 position of the thiazole core is a primary driver of biological activity:

  • Para-Substitutions: The introduction of electron-withdrawing groups (EWGs) such as halogens (–Cl, –F) or trifluoromethyl (–CF 3​ ) at the para-position significantly enhances lipophilicity. This modification is critical for penetrating complex lipid bilayers, making these derivatives highly potent against fungal pathogens and bacterial biofilms 1.

  • Ortho/Meta-Substitutions: Bulky substituents at the ortho or meta positions induce steric hindrance, forcing the phenyl ring out of coplanarity with the thiazole core. This twisted conformation is often required to lock the molecule into specific allosteric binding pockets, such as the auto-inhibited state of the SHP2 enzyme 2.

Substitutions on the Thiazole Ring (C4 and C5)
  • C4 Position: Extending the molecule at the C4 position with phenoxymethyl or aryl groups allows the derivative to probe adjacent hydrophobic sub-pockets within a target receptor. For example, ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives exhibit profound SHP2 inhibitory activity due to these hydrophobic extensions [[2]]().

  • C5 Position: The C5 position is highly sensitive to hydrogen bonding requirements. The inclusion of carboxylic acids, esters, or amides at this site allows the molecule to coordinate with metal ions (e.g., the heme iron in fungal CYP51), drastically improving target affinity 3.

Mechanistic Pathways & Therapeutic Efficacy

Pathway Drug 2-Phenylthiazole Derivative Target SHP2 Enzyme (Allosteric Site) Drug->Target Binds Conformation Conformational Lock (Auto-inhibited) Target->Conformation Induces MAPK MAPK / ERK Pathway Downregulation Conformation->MAPK Blocks Proliferation Tumor Cell Proliferation Arrest MAPK->Proliferation Causes

Mechanism of SHP2 inhibition by 2-phenylthiazole derivatives.

Oncology: SHP2 Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical node in the MAPK cell proliferation pathway. 2-phenylthiazole derivatives act as allosteric inhibitors. By binding to the interface of the N-SH2 and PTP domains, they stabilize the enzyme in an auto-inhibited, closed conformation, thereby arresting tumor cell proliferation 2.

Antimicrobial: Sortase A and CYP51 Targeting

In bacterial pathogens, 2-phenylthiazoles inhibit Sortase A, an enzyme responsible for covalently anchoring virulence factors to the cell wall. Inhibition prevents biofilm formation at sub-lethal concentrations, mitigating the risk of induced resistance 1. In fungi, optimized derivatives (e.g., compound B9) coordinate with the CYP51 enzyme, blocking ergosterol biosynthesis and exhibiting potent activity against fluconazole-resistant strains 3.

Neurodegenerative Diseases: Cholinesterase Inhibition

For Alzheimer's Disease models, 2-phenylthiazoles functionalized with extended polyamine chains bridge the catalytic active site and the peripheral anionic site of Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE), yielding sub-micromolar inhibitory profiles 4.

Quantitative Activity Profiles

The following table synthesizes the quantitative biological data of key 2-phenylthiazole derivatives based on recent literature:

Compound Identifier / ClassPrimary TargetKey Structural SubstitutionActivity MetricRef.
Compound 1d SHP2 (Oncology)4-phenoxymethylIC 50​ = 0.99 μM2
Compound 5b–8 AChE (Alzheimer's)4-{[2-(pyrrolidin-1-yl)ethyl]amino}butoxyIC 50​ = 4.8 μM[[4]]()
Compound 5c–6 BuChE (Alzheimer's)5-(cyclohexylamino)pentylIC 50​ = 0.16 μM[[4]]()
Compound B9 CYP51 (Fungi)Optimized Phenyl RingMIC = 1–16 μg/mL3
Compound C1–8 Sortase A (Bacteria)5-Methyl-4-phenylBiofilm Prevention1

Self-Validating Synthetic Protocols

Workflow Start Lead Identification (2-Phenylthiazole Core) Design Rational Drug Design (SAR Optimization) Start->Design Synthesis Chemical Synthesis (Hantzsch / Suzuki) Design->Synthesis Purification Purification & Characterization (NMR, HRMS, XRD) Synthesis->Purification BioAssay In Vitro Biological Assays (MIC / IC50 Determination) Purification->BioAssay Docking Molecular Docking & Dynamics Simulation BioAssay->Docking Hit Hit-to-Lead Optimization Docking->Hit Hit->Design Feedback Loop

General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.

The synthesis of 2-phenylthiazole derivatives relies heavily on two robust methodologies. The protocols below are designed with built-in causality and validation steps to ensure high fidelity in drug discovery workflows.

Protocol A: Hantzsch Thiazole Synthesis

This classical cyclocondensation method is favored for its operational simplicity and the commercial availability of starting materials [[5]]().

  • Condensation: Dissolve thiobenzamide (1.0 eq) and the corresponding α -bromoketone (1.0 eq) in anhydrous acetone (5 mL per mmol). Stir at room temperature for 24 hours.

    • Causality: Acetone, a polar aprotic solvent, facilitates the nucleophilic attack of the sulfur onto the α -carbon. The resulting hydrobromide salt of the thiazole is insoluble in acetone, driving the reaction to completion via precipitation [[1]]().

  • Neutralization: Filter the precipitated solid and wash extensively with a 5% aqueous NaHCO 3​ solution until the filtrate is neutral.

    • Causality: Neutralizing the hydrobromide salt yields the free base and prevents acid-catalyzed degradation of the heterocycle during long-term storage 1.

  • Purification: Recrystallize the crude free base from hot methanol.

    • Validation Checkpoint (Self-Validating System): Analyze the purified crystals via 1 H-NMR. The successful formation of the thiazole ring is confirmed by the disappearance of the 2H singlet (from the thioamide precursor) and the emergence of a distinct 1H singlet (typically δ 7.5–8.0 ppm) corresponding to the C5 proton of the new thiazole ring [[1]]().

Protocol B: Suzuki Cross-Coupling Reaction

For complex derivatives where Hantzsch synthesis is sterically hindered, Suzuki coupling provides regioselective C–C bond formation at the C2 position 5.

  • Catalyst Activation: To a solution of 2-bromothiazole (1.0 eq) in a dioxane/water mixture, add arylboronic acid (1.2 eq), Pd(PPh 3​ ) 4​ catalyst (0.05 eq), and K 2​ CO 3​ (2.0 eq).

    • Causality: The biphasic dioxane/water system ensures the solubility of both the organic substrates and the inorganic base. K 2​ CO 3​ is strictly required to form the reactive boronate complex, which is a prerequisite for the transmetalation step in the catalytic cycle [[5]]().

  • Degassing and Heating: Degas the mixture by bubbling inert gas (Argon or N 2​ ) for 15 minutes. Heat under an inert atmosphere at 95 °C for 12–24 hours.

    • Causality: Palladium(0) is highly sensitive to oxidation. Strict oxygen removal prevents catalyst quenching and unwanted homocoupling of the boronic acid 5.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

    • Validation Checkpoint (Self-Validating System): Monitor the reaction via TLC. The disappearance of the lower-R f​ bromothiazole spot and the appearance of a new UV-active spot confirms cross-coupling. Final validation must be conducted via High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the coupled target [[5]]().

References

  • Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide - Benchchem. 5

  • New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking - MDPI. 1

  • Design, synthesis, biological evaluation, common feature pharmacophore model and molecular dynamics simulation studies of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate as Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - Taylor & Francis. 2

  • Design, Synthesis and Biological Evaluation of Novel 2-Phenylthiazole Derivatives for the Treatment of Alzheimer's Disease - ResearchGate. 4

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. 3

Sources

Protocols & Analytical Methods

Method

2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid reaction conditions

Application Note: Synthesis and Reaction Conditions of (E)-2-Methyl-3-(2-methylthiazol-4-yl)acrylic Acid Strategic Importance & Application (E)-2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is a highly functionalized, he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Reaction Conditions of (E)-2-Methyl-3-(2-methylthiazol-4-yl)acrylic Acid

Strategic Importance & Application

(E)-2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is a highly functionalized, heteroaromatic α,β-unsaturated carboxylic acid. In drug development and natural product synthesis, it is universally recognized as the critical precursor for the thiazole-containing side chain of Epothilones (e.g., Epothilones A–D) . Epothilones are a family of polyketide natural products originally isolated from the myxobacterium Sorangium cellulosum that exhibit potent microtubule-stabilizing properties, making them highly valuable as anticancer agents . The chemical construction of this side chain—most notably utilized in Nicolaou’s total synthesis of Epothilones A and B —requires strict stereochemical control to establish the (E)-alkene geometry, which is an absolute requirement for the biological target affinity of the final macrolide.

Mechanistic Rationale

The synthesis of this building block is achieved through a highly efficient two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by a mild saponification.

  • Horner-Wadsworth-Emmons (HWE) Olefination: To couple 2-methylthiazole-4-carboxaldehyde with a propionate backbone, the HWE reaction is vastly superior to the traditional Wittig reaction. By utilizing a phosphonate-stabilized carbanion (derived from triethyl 2-phosphonopropionate), the reaction benefits from higher nucleophilicity and thermodynamic control, which strongly favors the formation of the (E)-alkene [[1]]([Link]). When deprotonated by Sodium Hydride (NaH), the resulting carbanion attacks the aldehyde. The sodium cation (Na⁺) plays a critical templating role, coordinating both the phosphoryl and carbonyl oxygens to organize a transition state that minimizes steric clash between the bulky thiazole ring and the phosphonate ester . Furthermore, the dialkyl phosphate byproduct is highly water-soluble, allowing for rapid removal via simple aqueous extraction, unlike the stubborn triphenylphosphine oxide generated in Wittig reactions .

  • Saponification (Hydrolysis): The resulting ethyl (E)-2-methyl-3-(2-methylthiazol-4-yl)acrylate must be hydrolyzed to the free acid. A mixed solvent system of THF/MeOH/H2O (3:1:1) with Lithium Hydroxide (LiOH) is employed. Methanol acts as a crucial phase-transfer agent to keep the lipophilic ester in solution. LiOH provides mild basicity, ensuring the ester is cleaved without epimerizing the α-methyl group or degrading the thiazole ring.

Synthetic Workflow

SynthesisWorkflow A 2-Methylthiazole- 4-carboxaldehyde C Ethyl (E)-2-methyl-3- (2-methylthiazol-4-yl)acrylate A->C HWE Olefination (0°C to RT) B Triethyl 2-phosphonopropionate + NaH (Base) B->C E (E)-2-Methyl-3-(2-methylthiazol- 4-yl)acrylic acid C->E Saponification (RT, 2-4 h) D LiOH·H2O (THF/MeOH/H2O) D->E

Two-step synthetic workflow for (E)-2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid.

Reaction Parameters & Stoichiometry

Reaction StepReagent / SolventEquivalentsTemp (°C)Time (h)Expected Yield
HWE Olefination 2-Methylthiazole-4-carboxaldehyde1.000 → 2512.0-
Triethyl 2-phosphonopropionate1.200 → 25--
NaH (60% dispersion in mineral oil)1.2500.582–88%
Anhydrous THF0.2 M---
Saponification Ethyl (E)-2-methyl-3-(2-methylthiazol-4-yl)acrylate1.00254.0-
LiOH·H2O3.00254.090–95%
THF / MeOH / H2O (3:1:1 v/v/v)0.1 M---

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl (E)-2-methyl-3-(2-methylthiazol-4-yl)acrylate

Self-Validation Note: The evolution of hydrogen gas upon the addition of the phosphonate to NaH confirms the activity of the base. The solution will transition to a pale yellow/orange color, indicating the successful formation of the active carbanion.

  • Preparation of the Carbanion: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere. Suspend NaH (60% dispersion in mineral oil, 1.25 eq) in anhydrous THF (0.2 M relative to the aldehyde). Cool the suspension to 0 °C using an ice-water bath.

  • Phosphonate Addition: Dropwise, add triethyl 2-phosphonopropionate (1.20 eq) via syringe. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear and slightly yellow.

  • Aldehyde Addition: Dissolve 2-methylthiazole-4-carboxaldehyde (1.00 eq) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1; UV active).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 20% EtOAc in Hexanes) to afford the pure (E)-ester as a pale yellow oil.

Protocol B: Synthesis of (E)-2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid

Self-Validation Note: As the reaction progresses, the initial biphasic mixture will become completely homogeneous, visually indicating the successful conversion of the lipophilic ester to the water-soluble lithium carboxylate salt.

  • Solvent Preparation: Dissolve the ethyl (E)-2-methyl-3-(2-methylthiazol-4-yl)acrylate (1.00 eq) in a solvent mixture of THF, Methanol, and Deionized Water (ratio 3:1:1, yielding a 0.1 M solution).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 3.00 eq) in one portion. Stir the mixture vigorously at room temperature (25 °C) for 2 to 4 hours.

  • Monitoring: Check the reaction progress by TLC. The starting material spot will disappear, and the product will remain at the baseline in standard non-polar solvent systems.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the THF and Methanol. Dilute the remaining aqueous layer with a small amount of water and wash once with Diethyl Ether to remove any unreacted organic impurities.

  • Critical Acidification: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring the pH. Adjust the pH to exactly 3.5–4.0 .

    • Causality Note: The thiazole nitrogen is basic. If the pH drops below 2.0, the molecule will become doubly protonated (forming a highly water-soluble hydrochloride salt), leading to massive product loss in the aqueous layer. Targeting the molecule's isoelectric point ensures it remains neutral and partitions into the organic layer.

  • Extraction: Extract the acidified aqueous layer thoroughly with EtOAc (4 times). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the final acrylic acid as a white to off-white solid.

References

  • [2] Title: Heterologous production of epothilone C and D in Escherichia coli - PubMed. Source: National Institutes of Health (NIH). URL:[Link]

  • [1] Title: Horner–Wadsworth–Emmons reaction. Source: Wikipedia. URL:[Link]

  • [3] Title: Total Synthesis of Epothilones A and B via a Macrolactonization-Based Strategy. Source: Journal of the American Chemical Society (ACS). URL:[Link]

Sources

Application

Application of Thiazole Derivatives as Selective Cyclooxygenase (COX) Inhibitors: Mechanistic Insights and In Vitro Profiling Protocols

As the demand for safer non-steroidal anti-inflammatory drugs (NSAIDs) grows, medicinal chemistry has increasingly focused on heterocyclic scaffolds capable of differentiating between cyclooxygenase (COX) isoforms. Thiaz...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for safer non-steroidal anti-inflammatory drugs (NSAIDs) grows, medicinal chemistry has increasingly focused on heterocyclic scaffolds capable of differentiating between cyclooxygenase (COX) isoforms. Thiazole derivatives have emerged as a highly versatile class of compounds, demonstrating exceptional potential as selective COX-2 inhibitors.

This application note synthesizes recent structure-activity relationship (SAR) data for thiazole-based inhibitors and provides a comprehensive, self-validating in vitro protocol for determining their IC50 values and Selectivity Indices (SI).

Mechanistic Grounding: The Thiazole Scaffold in COX Inhibition

The cyclooxygenase enzymes catalyze the committed step in prostaglandin biosynthesis, converting arachidonic acid to prostaglandin H2 (PGH2)[1]. This pathway is bifurcated into two primary isoforms:

  • COX-1 (Constitutive): Maintains physiological homeostasis, including gastrointestinal mucosal protection and platelet aggregation[2].

  • COX-2 (Inducible): Upregulated during pathological states by pro-inflammatory cytokines, driving inflammation and pain[3].

The clinical objective is to selectively inhibit COX-2 while sparing COX-1 to avoid gastrointestinal toxicity. The active site of COX-2 features a larger hydrophobic side pocket compared to COX-1, primarily due to the substitution of Isoleucine at position 523 (in COX-1) with a smaller Valine residue (in COX-2). Thiazole derivatives—such as imidazo[2,1-b]thiazoles and pyrazole-clubbed thiazoles—are rationally designed to exploit this structural variance[2][4]. The rigid, electron-rich thiazole ring acts as an optimal pharmacophore to project bulky or polar substituents (e.g., methylsulfonyl groups) deep into the COX-2 side pocket, establishing high-affinity hydrogen bonds with key residues like Arg120[4].

Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Physio Homeostasis (GI Tract, Platelets) PGH2->Physio via PGE2, TXA2 Patho Inflammation & Pain (Pathological) PGH2->Patho via PGE2 Thiazole Thiazole Derivatives (Selective Inhibitors) Thiazole->COX1 Low Affinity Block Thiazole->COX2 High Affinity Block

Arachidonic acid cascade and selective COX-2 inhibition by thiazole derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The selectivity of a compound is quantified by its Selectivity Index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 ( SI=IC50(COX−1)​/IC50(COX−2)​ )[5][6]. An SI > 1 indicates a preference for COX-2. Recent screenings of novel thiazole derivatives highlight the profound impact of structural modifications on potency and selectivity.

Table 1: Comparative IC50 and Selectivity Indices of Key Thiazole Derivatives

Compound Class / DesignationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Mechanism / NotesReference
Cox-2-IN-26 10.610.067158.0Potent COX-2 preference; reduced GI risk.[5]
Imidazo[2,1-b]thiazole (6a) > 1000.08> 313.7Methylsulfonyl pharmacophore drives extreme COX-2 selectivity.[2]
Thiazole carboxamide (2a) 2.650.952.76Moderate selectivity; enhanced by specific ring substitutions.[7]
2-(Trimethoxyphenyl)-thiazole (A3) > 100~23.269.24Mimics the pharmacological profile of meloxicam.[6]
Thiazole Compound 1 0.000055> 100< 0.001Rare COX-1 specific inhibitor; useful as a pharmacological tool.[3]

Experimental Design: Rationale and Causality

To accurately profile these derivatives, researchers typically employ an in vitro peroxidase-coupled assay[5]. The COX enzyme possesses two distinct catalytic domains: a cyclooxygenase site (converts arachidonic acid to PGG2) and a peroxidase site (reduces PGG2 to PGH2)[5]. Because quantifying PGH2 directly is unstable and complex, the assay measures the peroxidase activity by monitoring the oxidation of a co-substrate (e.g., ADHP/Amplex Red), which yields a highly fluorescent product (resorufin)[5].

Causality in Assay Design:

  • Hematin Supplementation: COX apoenzymes require hematin to reconstitute the active holoenzyme. Without exogenous hematin, the peroxidase activity will be artificially low.

  • Pre-Incubation Step: Many highly selective COX-2 inhibitors (including specific thiazoles and celecoxib) are time-dependent, slowly reversible inhibitors. Pre-incubating the enzyme with the inhibitor for 10–15 minutes allows equilibrium binding before the arachidonic acid substrate is introduced to outcompete it[5].

  • Self-Validating Controls: A robust assay must be self-validating. This requires 100% Initial Activity (IA) wells (enzyme + vehicle, defining the maximum signal), Background (Bkg) wells (no enzyme, to subtract non-enzymatic oxidation of the fluorophore), and a Reference Inhibitor (e.g., Celecoxib) to validate the assay's sensitivity and dynamic range.

Workflow Prep 1. Reagent Preparation (Enzyme, Buffer, Heme) Plate 2. Plate Setup (Background, 100% Activity, Samples) Prep->Plate Incubate 3. Pre-Incubation (10-15 min at 25°C) Plate->Incubate Initiate 4. Reaction Initiation (Add Arachidonic Acid + ADHP) Incubate->Initiate Read 5. Detection (Fluorescence Ex 530/Em 590) Initiate->Read Analyze 6. Data Analysis (Calculate IC50 & SI) Read->Analyze

Step-by-step experimental workflow for the in vitro COX peroxidase inhibition assay.

Detailed Step-by-Step Protocol: In Vitro COX Inhibition Assay

Note: This protocol is optimized for a 96-well black microplate using a fluorometric readout.

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0.

  • Heme Solution: Dissolve hematin in DMSO, then dilute in Assay Buffer to a working concentration of 1 µM.

  • Enzyme Preparation: Dilute purified recombinant human COX-1 and COX-2 enzymes in Assay Buffer. Keep on ice until immediately before use.

  • Inhibitor Dilutions: Dissolve thiazole derivatives in 100% DMSO to create a master stock. Perform serial dilutions to generate a 7-point concentration curve (e.g., 0.01 µM to 100 µM). Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Substrate Mixture: Prepare a mixture containing Arachidonic Acid (working concentration ~100 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) in Assay Buffer.

Step 2: Plate Configuration

Configure the 96-well plate with the following self-validating system:

  • Background (Bkg) Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Vehicle (10% DMSO in buffer).

  • 100% Initial Activity (IA) Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Vehicle.

  • Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Thiazole Compound.

  • Reference Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Celecoxib (positive control).

Step 3: Pre-Incubation
  • Add the Buffer, Heme, Enzyme, and Inhibitor/Vehicle to the respective wells[5].

  • Incubate the plate at 25°C (room temperature) for exactly 15 minutes. This allows the thiazole derivatives to access and bind the COX-1/COX-2 active sites prior to substrate competition[5].

Step 4: Reaction Initiation
  • Using a multichannel pipette, rapidly add 20 µL of the Substrate Mixture (Arachidonic Acid + ADHP) to all wells to initiate the enzymatic reaction[5].

Step 5: Detection
  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure the fluorescence kinetically (Excitation: 530–540 nm; Emission: 585–595 nm) every 1 minute for 10 minutes at 25°C[5]. Alternatively, read as a single endpoint after 5 minutes of reaction time.

Data Analysis and Selectivity Profiling

  • Calculate Net Fluorescence: Subtract the average fluorescence of the Background (Bkg) wells from all IA and Inhibitor wells to remove non-enzymatic signal noise.

  • Calculate Percent Inhibition: For each concentration of the thiazole derivative, calculate the percent inhibition relative to the uninhibited enzyme[5]:

    % Inhibition=(Net IANet IA−Net Inhibitor​)×100
  • Determine IC50: Plot the % Inhibition against the log of the inhibitor concentration. Use non-linear regression (e.g., a four-parameter logistic curve in GraphPad Prism) to determine the IC50 value for both COX-1 and COX-2[6].

  • Calculate Selectivity Index (SI): SI=IC50​ (COX-2)IC50​ (COX-1)​

    Interpretation: An SI > 100 (e.g., Compound 6a) indicates a highly selective COX-2 inhibitor with a theoretically excellent gastrointestinal safety profile[2][5].

References

  • Benchchem. "In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide." Benchchem.
  • Shahrasbi M, et al. "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors." Iranian Journal of Pharmaceutical Research.
  • Walker MC, Gierse JK. "In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization." Methods in Molecular Biology (Springer).
  • ACS Omega. "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega.
  • MDPI. "COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles." MDPI.
  • El-Achkar GA, et al. "Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo." European Journal of Pharmacology (via PubMed).
  • PubMed. "Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities." PubMed.

Sources

Method

Advanced Methodologies in the Synthesis of Acrylic Acid Derivatives: An Application Note

Introduction Acrylic acid and its derivatives are foundational building blocks in the synthesis of advanced polymers, pharmaceuticals, and fine chemicals. Due to the highly reactive nature of the α,β-unsaturated carbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acrylic acid and its derivatives are foundational building blocks in the synthesis of advanced polymers, pharmaceuticals, and fine chemicals. Due to the highly reactive nature of the α,β-unsaturated carbonyl system, derivatization requires precise control over reaction conditions to prevent undesired auto-polymerization. This application note details three distinct, highly optimized methodologies for the derivatization of acrylic acid: direct Lewis acid-catalyzed esterification, palladium-catalyzed aqueous Heck cross-coupling, and photoinduced metal-free Atom Transfer Radical Polymerization (ATRP).

Section 1: Direct Esterification of Acrylic Acid

Mechanistic Causality

Esterification of acrylic acid is notoriously challenging due to its propensity for spontaneous radical polymerization at elevated temperatures. Traditional Fischer esterification utilizes harsh Brønsted acids (e.g., H₂SO₄) and requires continuous water removal to drive the equilibrium[1]. By replacing homogeneous mineral acids with a water-tolerant Lewis acid catalyst such as Zirconyl chloride octahydrate (ZrOCl₂·8H₂O), the activation energy for carbonyl nucleophilic attack is lowered without necessitating extreme heat or dehydrating conditions[2]. This allows the reaction to proceed efficiently at 50 °C, preserving the integrity of the vinyl group while achieving high yields[2].

Quantitative Data Summary

Table 1: Comparative Efficacy of Catalysts in Acrylic Acid Esterification

Catalyst SystemCatalyst TypeTemp (°C)Time (h)Max Conversion (%)Key Mechanistic Observation
ZrOCl₂·8H₂OLewis Acid (Solid)5024>85%High water tolerance; easily recoverable[2].
H₂SO₄ (3 vol%)Brønsted Acid (Homogeneous)50–706–8~60%Requires continuous water removal to drive equilibrium[1].
Dowex 50WX8Ion-Exchange Resin (Heterogeneous)607~40–50%Mass transfer limitations reduce reaction kinetics[3].
HClBrønsted Acid (Homogeneous)607~46%Corrosive; promotes side reactions at the vinyl double bond[3].
Experimental Workflow

EsterificationWorkflow Step1 1. Mix Acrylic Acid & Alcohol (Equimolar Ratio) Step2 2. Add Catalyst (e.g., ZrOCl₂·8H₂O, 5 mol%) Step1->Step2 Step3 3. Stir at 50°C for 24h (Solvent-free or Toluene) Step2->Step3 Step4 4. Cool to Room Temp & Quench with NaHCO₃ Step3->Step4 Step5 5. Isolate Acrylate Ester (Filtration/Extraction) Step4->Step5

Step-by-step experimental workflow for the direct esterification of acrylic acid.

Self-Validating Protocol: Zirconium-Catalyzed Esterification
  • Preparation : In a 50 mL round-bottom flask, combine 10.0 mmol of acrylic acid and 10.0 mmol of the target alcohol (e.g., 1-butanol)[2]. Validation Checkpoint: Ensure the acrylic acid is clear and free of polymeric precipitate before use. If the liquid is cloudy, it has polymerized and must be pre-distilled under reduced pressure.

  • Catalyst Addition : Add 5 mol% (0.5 mmol) of ZrOCl₂·8H₂O directly to the mixture[2].

  • Reaction : Stir the mixture vigorously at 50 °C for 24 hours under a nitrogen atmosphere[2]. Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the highly polar acrylic acid spot (low Rf) and the appearance of the ester spot (high Rf) validates chemical progression.

  • Quenching : Cool to room temperature. Dilute with 20 mL of diethyl ether and wash with saturated aqueous NaHCO₃ (3 × 10 mL) to remove unreacted acrylic acid. Validation Checkpoint: The cessation of CO₂ evolution (bubbling) during the NaHCO₃ wash confirms the complete neutralization of residual acid.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure acrylate ester.

Section 2: Palladium-Catalyzed Aqueous Heck Coupling

Mechanistic Causality

The Heck reaction couples an aryl halide with acrylic acid to form substituted cinnamic acids. We utilize an aqueous microscale approach to eliminate toxic organic solvents (e.g., DMF, acetonitrile)[4]. The addition of sodium carbonate serves a dual purpose: it acts as a base to neutralize the hydrohalic acid byproduct (driving the catalytic cycle forward) and deprotonates acrylic acid to increase its aqueous solubility[4]. The strict trans-selectivity of the final product is dictated by steric hindrance during the migratory insertion and subsequent syn-β-hydride elimination steps[5].

Logical Pathway

HeckCycle R Aryl Halide + Acrylic Acid OA Oxidative Addition (Pd-Aryl Complex) R->OA Aryl Halide Pd0 Pd(0) Active Catalyst Pd0->OA MI Migratory Insertion (Alkene Binding) OA->MI Acrylic Acid BHE β-Hydride Elimination MI->BHE Prod Substituted Cinnamic Acid (Product) BHE->Prod Yields Product Reg Base Regeneration (-HX) BHE->Reg Pd(II)-H Reg->Pd0 Base

Catalytic cycle of the Pd-catalyzed Heck reaction for acrylic acid derivatives.

Self-Validating Protocol: Aqueous Synthesis of (E)-4-Acetylcinnamic Acid
  • Reagent Assembly : In a 10 mL microwave vial or round-bottom flask, add 4-iodoacetophenone (1.0 mmol), acrylic acid (1.5 mmol), and Na₂CO₃ (2.5 mmol) in 4.0 mL of deionized water[4].

  • Catalyst Introduction : Add a catalytic amount of Pd(OAc)₂ or Pd(0) catalyst (0.02 mmol)[4]. Validation Checkpoint: The solution will initially appear pale yellow/orange due to the presence of Pd(II). As the reaction proceeds and Pd(II) is reduced to the active Pd(0) species, the mixture will darken, often forming a fine black suspension (Pd nanoparticles)[5].

  • Heating : Seal the vessel and heat at 100 °C under vigorous stirring for 1 hour[4].

  • Precipitation : Cool the reaction to room temperature. Slowly acidify the mixture by dropwise addition of 3 M HCl until the pH reaches 2[5]. Validation Checkpoint: A dense white/pale-yellow precipitate of (E)-4-acetylcinnamic acid will crash out of the aqueous solution immediately upon crossing the pKa threshold of the carboxylic acid[5].

  • Filtration : Collect the solid via vacuum filtration using a Büchner funnel. Recrystallize from hot 95% ethanol to obtain the pure trans-isomer[5].

Section 3: Photoinduced Metal-Free ATRP of Acrylonitrile

Mechanistic Causality

While traditional Atom Transfer Radical Polymerization (ATRP) of acrylates relies on copper catalysts, residual heavy metals are detrimental in biomedical or electronic applications. Photoinduced metal-free ATRP utilizes organic phenothiazine derivatives as photoredox catalysts[6]. Upon UV irradiation, the catalyst enters an excited state, transferring an electron to the alkyl bromide initiator to generate a carbon-centered radical. This radical attacks the acrylonitrile monomer. The reversible deactivation of the propagating radical by the oxidized catalyst ensures a low radical concentration, preventing termination events and yielding polymers with narrow dispersities[6].

Self-Validating Protocol: Synthesis of Polyacrylonitrile (PAN)
  • Reaction Mixture : In a 10 mL Schlenk flask, combine 1.3 mL of acrylonitrile (20 mmol), 0.035 mL of ethyl α-bromophenylacetate (initiator, 0.2 mmol), 5.5 mg of 10-phenylphenothiazine (photocatalyst, 0.02 mmol), and 2.6 mL of N,N-dimethylformamide (DMF)[6].

  • Deoxygenation : Seal the flask tightly and subject the mixture to three consecutive freeze-pump-thaw cycles[6]. Validation Checkpoint: During the thaw cycle under vacuum, the cessation of gas bubble formation from the liquid confirms the complete removal of dissolved oxygen. This is critical, as O₂ is a potent radical scavenger that will inhibit polymerization.

  • Polymerization : Irradiate the reaction mixture with a 2.1 mW/cm² UV light source at room temperature for the desired time[6]. Validation Checkpoint: A distinct increase in the viscosity of the solution over time serves as a macroscopic physical validation of polymer chain propagation.

  • Termination & Precipitation : Open the flask to air to terminate the reaction. Precipitate the polymer by adding the DMF solution dropwise into a large excess of rapidly stirring methanol[6]. Validation Checkpoint: Polyacrylonitrile will immediately precipitate as a fine white powder upon contact with the anti-solvent.

  • Recovery : Filter and dry the PAN powder under vacuum to a constant weight[6].

Sources

Application

High-Throughput Screening of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic Acid Libraries for Next-Generation Microtubule Stabilizers

Content Type: Application Note & Validated Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Introduction & Scientific Rationale The compound 2-Methyl-3-(2-methylthiazol-4-yl)acr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Validated Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

The compound 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid serves as the critical pharmacophoric side-chain of the epothilone class of microtubule-stabilizing agents (e.g., Epothilone C and D)[1]. While paclitaxel (Taxol) remains a cornerstone of chemotherapy, its clinical utility is severely limited by susceptibility to the P-glycoprotein (P-gp) efflux pump and poor aqueous solubility. Epothilones overcome these limitations by binding to the taxane pocket of β -tubulin while evading P-gp mediated efflux[2].

Structural biology and NMR studies reveal that the thiazole ring of this scaffold is indispensable for biological activity. The thiazole nitrogen and adjacent methyl groups engage in critical interactions within the taxane binding pocket, driving conformational shifts via π−π stacking with the His227 residue[3] and potential hydrogen bonding with Thr297[4].

By utilizing 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid as a foundational building block, drug discovery teams can generate vast combinatorial libraries (via amidation, esterification, or coupling to novel non-macrolide cores). This application note details a rigorously validated High-Throughput Screening (HTS) workflow designed to identify novel microtubule stabilizers from these targeted libraries.

HTS Triage Strategy

Screening a library of ~10,000 thiazole-acrylic acid derivatives requires a cascading triage strategy. Biochemical tubulin stabilization does not guarantee cellular permeability; conversely, cellular cytotoxicity does not guarantee a tubulin-mediated mechanism. Therefore, our workflow integrates a primary cell-free biochemical screen with a secondary multidrug-resistant (MDR) cell-based assay.

HTS_Workflow Lib Library Generation 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid Prim Primary Screen (Biochemical) Fluorescent Tubulin Polymerization Lib->Prim n = 10,000 Sec Secondary Screen (Cell-Based) MDR Cell Viability (A2780ADR) Prim->Sec Vmax Increase > 50% Count Counter-Screen Hepatotoxicity (HepG2) Sec->Count IC50 < 1 µM Lead Hit-to-Lead In Vivo Efficacy Models Count->Lead CC50 > 50 µM

Fig 1. HTS triage cascade for thiazole-acrylic acid derivative libraries.

Primary Screen: Fluorescent Tubulin Polymerization Assay

Causality & Assay Selection: Traditional tubulin polymerization assays rely on turbidity (absorbance at 340 nm)[5]. However, absorbance assays require high tubulin concentrations and are highly susceptible to interference from colored or insoluble library compounds. For HTS, we utilize a fluorescence-based assay featuring a reporter fluorophore (Ex 360 nm / Em 420 nm) that incorporates specifically into the growing microtubule polymer[6]. This reduces the required tubulin concentration to 2 mg/mL and allows seamless miniaturization to a 384-well format[7].

Step-by-Step Protocol (384-Well Format)

Note: Tubulin is highly sensitive to temperature. All tubulin stocks must be kept strictly on ice until the moment of assay initiation.

  • Reagent Preparation:

    • Prepare General Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, supplemented with 15% glycerol (a thermodynamic enhancer for polymerization) and 1 mM GTP[6].

    • Reconstitute >99% pure porcine brain tubulin to 4 mg/mL in the General Tubulin Buffer containing the fluorescent reporter[6]. Keep on ice.

  • Compound Plating:

    • Dispense 10 µL of General Tubulin Buffer into a 384-well black, flat-bottom microplate.

    • Using an acoustic dispenser (e.g., Echo) or pin-tool, transfer 50 nL of the library compounds (10 mM in DMSO) into the assay wells. Final screening concentration: ~10 µM.

    • Controls: Include Paclitaxel (3 µM) as a positive control for stabilization, Vinblastine (3 µM) as a destabilization control, and DMSO (0.5%) as the vehicle baseline[8].

  • Reaction Initiation:

    • Rapidly dispense 10 µL of the cold tubulin stock (4 mg/mL) into all wells using an automated liquid handler. The final tubulin concentration in the 20 µL reaction is 2 mg/mL[8].

  • Kinetic Measurement:

    • Critical Step: Immediately transfer the plate to a temperature-controlled microplate reader strictly pre-warmed to 37°C.

    • Read fluorescence (Ex 360 ± 20 nm / Em 420 ± 20 nm) kinetically every 60 seconds for 60 minutes[6].

Secondary Screen: MDR Cell Viability Assay

Causality & Assay Selection: To confirm that biochemical hits can penetrate cell membranes and evade P-gp efflux, compounds are screened against A2780ADR, a human ovarian carcinoma cell line characterized by extreme paclitaxel resistance due to P-gp overexpression.

Step-by-Step Protocol
  • Cell Seeding: Seed A2780ADR cells at 2,000 cells/well in 384-well white opaque tissue culture plates using 20 µL of RPMI-1640 medium (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dispense primary hits in a 10-point dose-response format (0.1 nM to 10 µM). Incubate for 72 hours.

  • ATP Quantitation: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent per well. Shake at 1,000 rpm for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

Data Presentation & Hit Criteria

Microtubule formation occurs in three phases: nucleation, growth, and steady-state equilibrium[7]. True thiazole-derived stabilizers will alter these kinetics identically to epothilones—specifically by eliminating the nucleation phase and significantly enhancing the Vmax​ of the growth phase[8].

Assay ParameterPrimary Screen (Tubulin Polymerization)Secondary Screen (MDR Cell Viability)
Format 384-well, Biochemical384-well, Cell-based
Primary Readout Fluorescence (Ex 360 nm / Em 420 nm)Luminescence (ATP quantitation)
Z'-Factor > 0.70 (Highly robust)> 0.65
Coefficient of Variation (CV) < 11%[6]< 10%
Hit Threshold > 50% increase in Vmax​ vs. DMSOIC₅₀ < 1 µM in A2780ADR cells
Throughput Capacity ~10,000 compounds / day~1,000 compounds / day

Mechanism of Action

Compounds meeting the hit criteria drive cell death through a highly conserved mechanistic pathway. The thiazole-acrylic acid moiety anchors the molecule into the taxane pocket, suppressing microtubule dynamics. This rigidification prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint (SAC), leading to prolonged G2/M arrest and subsequent apoptosis.

MoA Comp Thiazole-Acrylic Acid Hit Tub Binds Taxane Pocket on β-Tubulin Comp->Tub π-π Stacking (His227) Poly Eliminates Nucleation Phase & Increases Vmax Tub->Poly Conformational Shift Stab Microtubule Stabilization Poly->Stab Suppressed Dynamics Mit G2/M Mitotic Arrest Stab->Mit Spindle Disruption Apo Apoptosis Mit->Apo Caspase Activation

Fig 2. Mechanism of microtubule stabilization and apoptosis by thiazole derivatives.

Sources

Method

Application Notes and Protocols for the Crystallization of 2-Methyl-3-(3-methylphenyl)acrylic Acid

Introduction: The Critical Role of Crystallization in the Development of 2-Methyl-3-(3-methylphenyl)acrylic Acid 2-Methyl-3-(3-methylphenyl)acrylic acid, a derivative of cinnamic acid, belongs to a class of compounds wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in the Development of 2-Methyl-3-(3-methylphenyl)acrylic Acid

2-Methyl-3-(3-methylphenyl)acrylic acid, a derivative of cinnamic acid, belongs to a class of compounds with recognized potential in various therapeutic areas. As with any active pharmaceutical ingredient (API), the solid-state properties of this compound are of paramount importance, directly influencing its stability, bioavailability, and manufacturability. Effective control of these properties is achieved through meticulous crystallization processes. This guide provides a comprehensive overview of scientifically-grounded techniques and protocols for the crystallization of 2-Methyl-3-(3-methylphenyl)acrylic acid, designed for researchers, scientists, and drug development professionals.

The crystal structure of 2-Methyl-3-(3-methylphenyl)acrylic acid reveals that molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonding between their carboxylic acid groups. These dimers are further interconnected by C-H···O interactions. Understanding this fundamental packing motif is crucial for selecting appropriate solvents and crystallization methods, as the solvent system must accommodate these hydrogen-bonding interactions to facilitate the formation of well-ordered crystals. The reported melting point of this compound is 321 K (48 °C)[1][2].

This document will guide the user through a systematic approach, from solvent screening to the development of robust cooling, antisolvent, and evaporation crystallization protocols. Furthermore, we will delve into the critical aspect of polymorphism and the essential analytical techniques for comprehensive crystal characterization.

Part 1: Foundational Knowledge for Crystallization

A successful crystallization process is predicated on a thorough understanding of the compound's solubility and the principles of supersaturation.

The Imperative of Solvent Selection

The choice of solvent is the most critical parameter in any crystallization process. An ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures for cooling crystallization, and should be miscible with an antisolvent for the antisolvent method. The interaction between the solvent and the solute can also influence the crystal habit and potentially the polymorphic form[3][4][5]. Given the carboxylic acid functionality and the aromatic ring of 2-Methyl-3-(3-methylphenyl)acrylic acid, a range of solvents with varying polarities should be considered.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the carboxylic acid group. Ethanol is a known recrystallization solvent for this compound.
Ketones Acetone, Methyl Ethyl KetoneModerate polarity, can accept hydrogen bonds.
Esters Ethyl Acetate, Isopropyl AcetateModerate polarity, good for creating supersaturation.
Aromatic Toluene, XyleneMay interact favorably with the phenyl ring of the compound.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan act as hydrogen bond acceptors[6].
Alkanes Heptane, HexaneLikely to be poor solvents (potential antisolvents).
Water The compound is expected to have low aqueous solubility, making water a potential antisolvent.
Protocol for Preliminary Solubility Assessment

This protocol outlines a systematic approach to determine the qualitative and semi-quantitative solubility of 2-Methyl-3-(3-methylphenyl)acrylic acid in a selection of solvents.

Objective: To identify suitable solvents for cooling crystallization and potential solvent/antisolvent systems.

Methodology:

  • Preparation: Dispense approximately 10 mg of 2-Methyl-3-(3-methylphenyl)acrylic acid into separate small, sealed vials.

  • Solvent Addition: To each vial, add a selected solvent in 0.1 mL increments.

  • Room Temperature Solubility: After each addition, vigorously stir or sonicate the mixture at ambient temperature (e.g., 25 °C) for a set period (e.g., 5-10 minutes). Observe for complete dissolution. Record the volume of solvent required.

  • Elevated Temperature Solubility: For solvents in which the compound is sparingly soluble at room temperature, gradually heat the vial in a controlled manner (e.g., in a water bath) to a temperature below the solvent's boiling point (e.g., 50-60 °C). Observe for dissolution and record the temperature.

  • Cooling and Precipitation: Allow the vials that showed complete dissolution at elevated temperatures to cool slowly to room temperature, and then further cool in an ice bath. Observe the amount of precipitate formed. A significant amount of precipitate indicates a good candidate for cooling crystallization.

  • Antisolvent Potential: For solvents that readily dissolve the compound, add a poor solvent (e.g., water or heptane) dropwise to the solution at room temperature to observe for precipitation, indicating a potential antisolvent system.

Part 2: Crystallization Protocols

Based on the foundational knowledge from the solubility screen, the following detailed protocols can be adapted.

Cooling Crystallization

This is one of the most common and effective methods for purifying organic compounds with temperature-dependent solubility[7][8].

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Cooling_Crystallization cluster_prep Preparation cluster_process Process cluster_isolation Isolation Dissolution Dissolve in Minimum Hot Solvent Slow_Cooling Slow Cooling to Room Temperature Dissolution->Slow_Cooling Saturated Solution Ice_Bath Further Cooling (Ice Bath) Slow_Cooling->Ice_Bath Crystal Slurry Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying Final_Product Final_Product Drying->Final_Product Pure Crystals

Caption: Workflow for Cooling Crystallization.

Protocol:

  • Dissolution: In a suitable flask, dissolve the crude 2-Methyl-3-(3-methylphenyl)acrylic acid in the minimum amount of a pre-selected hot solvent (e.g., ethanol). The temperature should be near the boiling point of the solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals[9]. Insulating the flask can aid this process.

  • Crystal Maturation: Once the solution has reached room temperature and crystals have formed, further cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the compound's melting point.

Antisolvent Crystallization

This technique is particularly useful for compounds that are highly soluble in a solvent at room temperature or are thermally sensitive. It involves the addition of a miscible "antisolvent" in which the compound is insoluble, thereby inducing precipitation[10].

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Antisolvent_Crystallization cluster_prep Preparation cluster_process Process cluster_isolation Isolation Dissolution Dissolve in 'Good' Solvent Antisolvent_Addition Slow Addition of Antisolvent Dissolution->Antisolvent_Addition Clear Solution Maturation Stir at Final Composition Antisolvent_Addition->Maturation Supersaturation & Nucleation Filtration Vacuum Filtration Maturation->Filtration Washing Wash with Solvent/Antisolvent Mix Filtration->Washing Drying Dry Crystals Washing->Drying Final_Product Final_Product Drying->Final_Product Pure Crystals

Caption: Workflow for Antisolvent Crystallization.

Protocol:

  • Dissolution: Dissolve the crude 2-Methyl-3-(3-methylphenyl)acrylic acid in a "good" solvent (e.g., acetone) at room temperature to form a concentrated solution.

  • Antisolvent Addition: While stirring the solution, slowly add the antisolvent (e.g., water) dropwise. The rate of addition is critical; a slower rate generally leads to larger crystals.

  • Equilibration: Continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow the crystallization process to reach equilibrium.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a mixture of the solvent and antisolvent in the final composition to remove impurities without dissolving the product.

  • Drying: Dry the crystals under vacuum.

Evaporation Crystallization

This method is suitable for compounds that are soluble at room temperature and do not decompose upon prolonged exposure to the solvent. It involves the slow evaporation of the solvent to increase the solute concentration and induce crystallization[11].

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Evaporation_Crystallization cluster_prep Preparation cluster_process Process cluster_isolation Isolation Dissolution Dissolve in Volatile Solvent Slow_Evaporation Slow Solvent Evaporation Dissolution->Slow_Evaporation Unsaturated Solution Decantation Decant Mother Liquor Slow_Evaporation->Decantation Crystals Formed Drying Air or Vacuum Dry Decantation->Drying Final_Product Final_Product Drying->Final_Product Pure Crystals

Caption: Workflow for Evaporation Crystallization.

Protocol:

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the clear solution to a clean, wide-mouthed container (e.g., a beaker or crystallizing dish). Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow solvent evaporation.

  • Crystal Growth: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once a suitable amount of crystals has formed, carefully decant the remaining mother liquor.

  • Drying: Allow the remaining solvent to evaporate from the crystals, or dry them under a gentle stream of inert gas or in a vacuum desiccator.

Part 3: Polymorphism and Crystal Characterization

For pharmaceutical applications, identifying and controlling polymorphism is a regulatory and scientific necessity. Polymorphism refers to the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice[12][13][14]. Different polymorphs can exhibit distinct physicochemical properties.

Polymorph Screening

A systematic polymorph screen should be conducted by crystallizing 2-Methyl-3-(3-methylphenyl)acrylic acid under a wide range of conditions, including:

  • Different Solvents: Utilize the diverse list of solvents from Table 1.

  • Varying Cooling Rates: Both rapid and slow cooling should be investigated.

  • Different Supersaturation Levels: This can be controlled by varying the initial concentration.

  • Different Crystallization Techniques: Employ cooling, antisolvent, and evaporation methods.

Essential Analytical Techniques for Characterization

The resulting crystalline material from any protocol should be thoroughly characterized to determine its purity, polymorphic form, and other critical solid-state properties.

Table 2: Key Analytical Techniques for Crystal Characterization

TechniqueInformation Provided
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" for a specific crystalline form, enabling polymorph identification and assessment of crystallinity[15][16][17].
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting point, phase transitions, and heat of fusion, which are characteristic of a particular polymorph[15][16].
Thermogravimetric Analysis (TGA) Determines the thermal stability of the compound and can identify the presence of solvates by detecting weight loss upon heating[15][16].
Microscopy (Optical, SEM) Visualizes crystal morphology (habit), size, and can detect the presence of different crystal forms in a mixed sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Can detect differences in hydrogen bonding and molecular conformation between different polymorphs.

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Characterization_Workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization Crystallized_Sample Crystallized Sample XRPD XRPD (Polymorph ID) Crystallized_Sample->XRPD DSC DSC (Melting Point, Transitions) Crystallized_Sample->DSC TGA TGA (Thermal Stability, Solvates) Crystallized_Sample->TGA Polymorph_ID Polymorph_ID XRPD->Polymorph_ID Polymorph Identification Thermal_Properties Thermal_Properties DSC->Thermal_Properties Thermal Properties Stability_Solvation Stability_Solvation TGA->Stability_Solvation Stability & Solvation State Microscopy Microscopy (Morphology, Size) FTIR FTIR (Bonding Differences) Polymorph_ID->Microscopy Polymorph_ID->FTIR

Caption: Analytical Workflow for Crystal Characterization.

Conclusion

The crystallization of 2-Methyl-3-(3-methylphenyl)acrylic acid is a critical step in its development as a potential pharmaceutical agent. The protocols and methodologies outlined in this guide provide a robust framework for achieving high purity and controlling the solid-state form of this compound. By systematically evaluating solvents and crystallization conditions, and by employing a comprehensive suite of analytical techniques, researchers can ensure the development of a crystalline material with the desired physicochemical properties for downstream applications.

References

  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. [Link]

  • Muhammad, N., et al. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1373. [Link]

  • Myerson, A. S., & Kim, K. (2012). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Garekani, H. A., et al. (2001). Crystal habit modifications of ibuprofen and their physicomechanical characteristics. Drug Development and Industrial Pharmacy, 27(8), 803-809. [Link]

  • Chen, J., et al. (2016). Effect of Solvent on the Crystal Habit of Small Organic Molecules. Crystal Growth & Design, 16(5), 2590–2604. [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). Physical Characterisation Techniques & Methods. Retrieved from [Link]

  • University of Oxford. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Zhanghua. (2024, November 13). Optimizing Crystallization Processes for Higher Yields. Retrieved from [Link]

  • Singh, S., et al. (2011). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences, 100(5), 1935-1946. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Kim, J., & Kim, J. (2014). Crystallization-Induced Properties from Morphology-Controlled Organic Crystals. Accounts of Chemical Research, 47(3), 845–854. [Link]

  • Allan, D. R., et al. (2011). Polymorphism and polymerisation of acrylic and methacrylic acid at high pressure. CrystEngComm, 13(13), 4503-4507. [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. [Link]

  • Materia Nova. (n.d.). Crystal structure analysis / crystallographic characterization. Retrieved from [Link]

  • Li, Y., et al. (2019). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 21(1), 107-115. [Link]

  • Muthu, K., et al. (2016). Polymorphic behavior of an organic compound. Journal of Applied Pharmaceutical Science, 6(10), 180-183. [Link]

  • Muhammad, N., et al. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1373. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • Garg, R., & Sarkar, D. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(8), 1143-1152. [Link]

  • Google Patents. (n.d.). Crystallization method for organic acid or organic acid ester.
  • Chen, C. H., et al. (2022). Physical Properties and Polymorphism of Acrylic Acid-Grafted Poly(1,4-butylene adipate-co-terephthalate)/Organically Modified Layered Double Hydroxide Nanocomposites. Polymers, 14(3), 492. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • LookChem. (n.d.). METHYL ACRYLATE. Retrieved from [Link]

  • Muhammad, N., et al. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. IUCr Journals, 64(8). [Link]

  • University of California, Davis. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link]

  • PREC. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid

Welcome to the technical support center for the purification of crude 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.

Introduction: The Importance of Purity

2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is a key building block in various synthetic pathways. The purity of this compound is paramount, as residual impurities from its synthesis—such as unreacted starting materials, side-products, or catalysts—can compromise the yield, selectivity, and safety profile of subsequent reactions. This guide provides a systematic approach to purification, focusing on robust and scalable methods.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: My final product has low purity after initial isolation. What are the likely contaminants and how can I remove them?

Answer: Low purity is often due to residual neutral or basic organic compounds from the synthesis, such as unreacted aldehydes or amine catalysts (e.g., piperidine or pyridine used in Knoevenagel-type condensations).[1] The most effective strategy to remove these types of impurities is an acid-base extraction .

Causality: This technique leverages the acidic nature of your target compound's carboxylic acid group.[2][3] By treating the crude product (dissolved in an organic solvent) with a weak aqueous base (like sodium bicarbonate), you selectively convert the acidic target compound into its water-soluble carboxylate salt.[4][5][6] Neutral and basic impurities remain in the organic layer. After separating the layers, you can then re-acidify the aqueous layer to precipitate your purified, water-insoluble carboxylic acid.

Recommended Protocol: Acid-Base Extraction. A detailed step-by-step procedure is provided in the FAQ section.

Question 2: I'm experiencing significant product loss, resulting in a low yield. Where are the most common loss points and how can I mitigate them?

Answer: Low yield is a frustrating but common issue. The primary loss points are typically during the acid-base extraction and recrystallization steps.

Mitigation Strategies:

  • During Acid-Base Extraction:

    • Incomplete Extraction: Ensure thorough mixing (shaking) of the organic and aqueous layers in the separatory funnel to maximize the phase transfer of your compound. Perform the basic extraction multiple times (e.g., 3x with fresh aqueous base) to ensure all the carboxylic acid is converted to its salt and moved to the aqueous layer.[6]

    • Incomplete Precipitation: When re-acidifying the aqueous layer, add the acid (e.g., 1M HCl) slowly until the solution is definitively acidic. Check the pH with litmus paper. Incomplete acidification will leave some of your product dissolved as the carboxylate salt.[5] Cooling the solution in an ice bath after acidification can further decrease the solubility of the product and improve precipitation.[6]

  • During Recrystallization:

    • Using Too Much Solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of hot solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your isolated yield.[7] Always aim for the minimum amount of hot solvent required to fully dissolve the solid.

    • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of very small crystals that are difficult to filter.[7] Allow the flask to cool slowly to room temperature before moving it to an ice bath for final precipitation.

Question 3: My compound is "oiling out" during recrystallization instead of forming solid crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often caused by using a recrystallization solvent with a boiling point that is too high, or by the presence of significant impurities which depress the melting point of the mixture.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Return the flask to the heat source. Add more of the "good" solvent (the one your compound is more soluble in) to dilute the solution, then allow it to cool slowly again.[7] This may prevent the saturation point from being reached at a temperature above the melting point.

  • Change Solvents: Select a new solvent or solvent system with a lower boiling point. The ideal solvent should have a boiling point lower than the melting point of your pure compound.

  • Perform a Pre-Purification Step: If significant impurities are the cause, the oiling out will likely persist. Perform an acid-base extraction first to remove the bulk of the impurities, and then attempt recrystallization on the cleaner material.

  • Induce Crystallization: If the solution cools without forming crystals, you can try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous successful batch to provide a nucleation site.[8]

Question 4: The final product is colored (e.g., yellow or brown), but I expect a white or off-white solid. How can I decolorize it?

Answer: Color is typically caused by highly conjugated, polymeric, or oxidized impurities. These are often present in very small quantities but have strong chromophores.

Solution: Activated Charcoal Treatment

Activated charcoal has a high surface area and can adsorb colored impurities.

Protocol:

  • Dissolve your crude, colored product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Gently swirl the flask and reheat to boiling for a few minutes.

  • Perform a hot filtration (gravity filtration using a fluted filter paper and a pre-heated funnel) to remove the charcoal. The purified, colorless solution should pass through.

  • Allow the filtered solution to cool and crystallize as normal.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose strategy for purifying crude 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid?

A1: A sequential purification strategy combining Acid-Base Extraction followed by Recrystallization is the most reliable method. The extraction removes a broad range of non-acidic impurities, while the recrystallization step refines the product to a high purity by removing closely related impurities.

crude Crude Product (Dissolved in Organic Solvent) extraction Acid-Base Extraction (wash with aq. NaHCO3) crude->extraction Removes basic & neutral impurities recrystallization Recrystallization extraction->recrystallization Isolates crude acid pure_product High-Purity Product recrystallization->pure_product Removes structurally similar impurities

Caption: Recommended two-step purification workflow.

Q2: Can you provide a detailed protocol for the Acid-Base Extraction?

A2: Certainly. This protocol assumes you are starting with approximately 5 grams of crude material. Adjust volumes accordingly.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid (~5 g) in an organic solvent (~100 mL) such as ethyl acetate or diethyl ether in a 250 mL separatory funnel. Ensure all solid is dissolved.

  • First Extraction: Add ~50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The top layer is typically the organic solvent (check densities if unsure). Drain the lower aqueous layer into a clean Erlenmeyer flask (e.g., 500 mL).

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 50 mL portions of saturated NaHCO₃ solution, combining all aqueous layers in the same Erlenmeyer flask. The organic layer, which contains neutral and basic impurities, can be discarded.

  • Acidification: Place the flask containing the combined aqueous extracts in an ice bath and stir. Slowly add 1M hydrochloric acid (HCl) dropwise. You will observe gas evolution (CO₂) and the formation of a precipitate. Continue adding HCl until gas evolution ceases and the solution is acidic (test with pH paper, target pH ~2).

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper for a period, then transfer it to a watch glass to dry to a constant weight, preferably in a vacuum desiccator.

cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve Crude in Ethyl Acetate impurities Neutral/Basic Impurities (Discard) salt Water-Soluble Carboxylate Salt dissolve->salt Add aq. NaHCO3 (Extract 3x) precipitate Pure Acid (Precipitate) salt->precipitate Add HCl (aq) to pH ~2

Sources

Optimization

Technical Support Center: Troubleshooting Thiazole Acrylic Acid Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. Thiazole acrylic acids are critical pharmacophores used in the development of antimicrobial agents, EGFR inhibitors, and complex macrocyclic drugs[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Thiazole acrylic acids are critical pharmacophores used in the development of antimicrobial agents, EGFR inhibitors, and complex macrocyclic drugs[1][2]. However, synthesizing these α,β-unsaturated systems via Knoevenagel-Doebner condensations, Heck couplings, or Wittig olefinations frequently introduces side reactions such as over-decarboxylation, regioisomerization, and poor stereocontrol[3][4].

This guide is designed for research scientists and drug development professionals. It provides mechanistic causality, self-validating protocols, and authoritative solutions to the most common experimental failures encountered in this chemical space.

Quick Reference Diagnostics

The following table summarizes quantitative data and visual cues for rapid benchside diagnostics.

Synthetic RouteObserved Issue (Symptom)Analytical Cue (TLC/NMR)Root CauseCorrective Action
Knoevenagel-Doebner Vinyl thiazole formationHighly non-polar spot (Rf ~0.8); Loss of -COOH signal in ¹³C NMR.Over-decarboxylation due to excessive heat (>100 °C)[3].Cap reaction temperature at 85 °C; use pyridine/piperidine buffer.
Knoevenagel-Doebner Stalled intermediateBaseline spot (Rf 0.0); Broad multiplet in ¹H NMR (di-acid).Failure of ylidenemalonic acid to decarboxylate.Add catalytic piperidine; transition to Dean-Stark conditions.
Heck Coupling Branched regioisomerTerminal =CH₂ signals (~5.5 ppm) in ¹H NMR instead of trans-alkene doublets.Internal migratory insertion of Pd due to electronic bias[5].Switch to phosphine-free (Jeffery) conditions or use Ag₂CO₃[6].
Wittig Olefination Poor (E)/(Z) ratioCoupling constant ( J ) ~11 Hz (Z) instead of ~16 Hz (E) in ¹H NMR.Heteroatom coordination perturbing the transition state[4].Transition to Horner-Wadsworth-Emmons (HWE) with Masamune-Roush conditions.

Module A: Knoevenagel-Doebner Condensation

The Doebner modification of the Knoevenagel condensation—reacting a thiazole-4-carboxaldehyde with malonic acid—is the most direct route to thiazole acrylic acids. However, the electron-withdrawing nature of the thiazole ring significantly alters the activation energy required for decarboxylation.

Knoevenagel A Thiazole-4-carboxaldehyde + Malonic Acid B Ylidenemalonic Acid (Intermediate) A->B Piperidine/Pyridine (-H2O) E Unreacted Starting Material A->E Insufficient Catalyst C Thiazole Acrylic Acid (Target Product) B->C Heat (80-90°C) (-CO2) D Vinyl Thiazole (Over-decarboxylation) C->D Excess Heat (>110°C) (-CO2)

Mechanistic pathway of the Knoevenagel-Doebner condensation highlighting over-decarboxylation.

FAQ 1: Why is my reaction yielding vinyl thiazole instead of the desired acrylic acid?

Causality: You are observing over-decarboxylation. In a standard Doebner modification, the intermediate ylidenemalonic acid undergoes a single decarboxylation event to form the acrylic acid. However, the thiazole ring acts as an electron sink. If the reaction is heated above 100 °C, the newly formed thiazole acrylic acid becomes activated toward a second decarboxylation event, yielding a volatile, non-polar vinyl thiazole side product[3].

Self-Validating Protocol: Temperature-Controlled Doebner Modification

  • Setup: Dissolve thiazole-4-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (3 mL/mmol). Add piperidine (0.1 eq) as an organocatalyst.

  • Controlled Heating: Heat the mixture strictly to 85 °C (internal temperature). Do not reflux the pyridine (bp 115 °C).

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1 with 1% AcOH).

    • Validation: The disappearance of the baseline spot (ylidenemalonic acid) and the appearance of a UV-active spot at Rf 0.4 indicates successful mono-decarboxylation. If a spot at Rf 0.8 appears, immediately cool the reaction to halt over-decarboxylation.

  • Workup: Cool to 0 °C and acidify dropwise with 1M HCl to pH 3 to precipitate the pure (E)-thiazole acrylic acid.

Module B: Palladium-Catalyzed Heck Couplings

When starting from halothiazoles, Heck coupling with acrylic acid is a viable alternative. However, the heteroaromatic nature of thiazole introduces severe regioselectivity and stability issues during the catalytic cycle[5].

HeckCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Pd-Thiazole Species) Pd0->OA + Bromothiazole MI Migratory Insertion with Acrylic Acid OA->MI + Acrylic Acid Dehal Dehalogenated Thiazole (Side Product) OA->Dehal Protode-palladation Target Linear (E)-Thiazole Acrylic Acid (Target) MI->Target β-Hydride Elimination (Terminal Insertion) Branch Branched Regioisomer (Side Product) MI->Branch Internal Insertion Target->Pd0 Base (-HBr)

Heck coupling catalytic cycle illustrating pathways leading to target linear adducts vs. side products.

FAQ 2: My Heck coupling yields a mixture of branched regioisomers and dehalogenated starting material. How do I force linear (E)-selectivity?

Causality: The regioselectivity of the migratory insertion step is dictated by both electronics and sterics. Electron-rich phosphine ligands can shift the palladium insertion from the terminal β-carbon (yielding the desired linear E-isomer) to the α-carbon (yielding the branched isomer). Furthermore, if β-hydride elimination is slow, the Pd-intermediate undergoes competitive protode-palladation, resulting in dehalogenation[5][6].

Self-Validating Protocol: Phosphine-Free (Jeffery) Heck Coupling To suppress branched isomer formation, remove bulky phosphine ligands and rely on cationic palladium species.

  • Reagents: Combine 4-bromothiazole (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 eq) in a Schlenk flask[6].

  • Solvent: Add a degassed mixture of DMF/DMSO (95:5, 0.2 M). The absence of phosphines prevents steric crowding that leads to α-insertion.

  • Reaction: Stir at 90 °C for 12 hours. The Ag₂CO₃ acts as both a base and a halide scavenger, abstracting the bromide to form a highly reactive cationic Pd-intermediate that strictly favors terminal β-insertion.

  • Validation: Analyze the crude mixture via ¹H NMR. The presence of two doublets with J = 15.5–16.0 Hz confirms the linear (E)-isomer. The absence of terminal alkene multiplets (~5.5 ppm) confirms the suppression of the branched side reaction.

Module C: Wittig & HWE Olefinations

FAQ 3: The Wittig reaction of thiazole-4-carboxaldehyde yields poor (E)/(Z) selectivity. How do I favor the (E)-acrylic acid?

Causality: Standard Wittig reactions using stabilized ylides (e.g., ethyl (triphenylphosphoranylidene)acetate) typically favor the (E)-alkene via a late transition state. However, the nitrogen and sulfur atoms in the thiazole ring can coordinate with the lithium or phosphorus species present in the reaction mixture. This chelation perturbs the standard Zimmerman-Traxler transition state, artificially stabilizing the syn-oxaphosphetane and leading to significant (Z)-isomer contamination[4].

Solution: Abandon the standard Wittig reaction and utilize a Horner-Wadsworth-Emmons (HWE) olefination under Masamune-Roush conditions .

  • Mechanism of Action: By using triethyl phosphonoacetate with a mild base (DBU) and a Lewis acid (LiCl) in acetonitrile, the Li⁺ tightly coordinates the phosphonate carbanion. This prevents the thiazole heteroatoms from interfering with the transition state geometry, restoring thermodynamic control and driving >95% (E)-selectivity.

References

  • Farmacia Journal. Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. Farmacia, 2015. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. NIH, 2015. Available at:[Link]

  • MDPI. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 2020. Available at:[Link]

  • American Chemical Society (ACS). Heck-Type Arylation of 2-Cycloalken-1-ones with Arylpalladium Intermediates Formed by Decarboxylative Palladation and by Aryl Iodide Insertion. Organic Letters, 2004. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Acrylic Acid Purification &amp; Polymerization Control

Welcome to the Application Scientist Desk. Purifying reactive monomers like acrylic acid (AA) presents a unique thermodynamic challenge: the very conditions required for purification (heat and phase transition) are the e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Desk. Purifying reactive monomers like acrylic acid (AA) presents a unique thermodynamic challenge: the very conditions required for purification (heat and phase transition) are the exact conditions that trigger spontaneous, highly exergonic runaway polymerization.

As researchers and drug development professionals, you require high-purity, inhibitor-free monomers for precise polymer synthesis. This guide is engineered to provide you with the mechanistic causality behind inhibitor failures, troubleshooting FAQs, and a self-validating protocol for safe vacuum distillation.

System Logic & Failure Modes

Understanding the precise environmental requirements of your chemical inhibitors is the first line of defense against catastrophic equipment fouling. The diagram below illustrates the logical pathways of acrylic acid distillation and the critical intervention points required to prevent runaway reactions.

AA_Inhibition AA Raw Acrylic Acid (MEHQ Stabilized) Distill Vacuum Distillation (O2 Depleted) AA->Distill MEHQ_Inact MEHQ Inactivation (O2 Starvation) Distill->MEHQ_Inact No intervention PTZ Add PTZ/NPH (Anaerobic Inhibition) Distill->PTZ Protocol A Air Air Sparging (O2 Replenishment) Distill->Air Protocol B Polymer Popcorn Polymerization (Equipment Fouling) MEHQ_Inact->Polymer Thermal radicals Success Purified Acrylic Acid PTZ->Success Traps alkyl radicals Air->Success Reactivates MEHQ

Logical workflow of acrylic acid distillation, highlighting failure modes and inhibition strategies.

Troubleshooting & Causality FAQs

Q1: Why does my acrylic acid spontaneously polymerize during vacuum distillation, even though it is stabilized with 200 ppm MEHQ? A1: This is the most common point of failure in monomer purification. MEHQ (Monomethyl ether hydroquinone) is a phenolic radical-trapping antioxidant (RTA) that is strictly obligate aerobic [1]. It does not trap carbon-centered alkyl radicals directly. Instead, dissolved molecular oxygen reacts with these alkyl radicals to form peroxyl radicals, which MEHQ then successfully scavenges[2]. During vacuum distillation, you are actively stripping the dissolved oxygen from the system. This oxygen starvation completely inactivates the MEHQ, allowing thermally generated radicals to initiate runaway polymerization[1].

Q2: What is "popcorn" polymer, and why does it ruin my distillation apparatus? A2: "Popcorn" polymer is a highly crosslinked, insoluble, and infusible polymeric mass. Mechanistically, it grows "from the inside out"—monomer diffuses through the surface of the growing polymer mass and adds to active radical sites at the center[3]. Because it is heavily crosslinked, it is completely insoluble in common organic solvents, making it virtually impossible to wash out[3]. Worse, even microscopic residual particles left in your glassware act as active "seeds" that will catalyze popcorn polymer formation in your next batch[3]. If popcorn polymer forms, the glassware must often be mechanically scraped or discarded.

Q3: How do I choose the right inhibitor for my specific purification setup? A3: Inhibitor selection must be dictated by your operating pressure (which dictates oxygen presence) and the phase you need to protect (liquid vs. vapor). See the quantitative breakdown below:

Table: Comparison of Common Acrylic Acid Inhibitors
InhibitorChemical ClassOxygen RequirementPhase EfficacyMechanism of Action
MEHQ Phenolic RTAObligate (Requires O₂)Liquid PhaseScavenges peroxyl radicals formed by O₂ and alkyl radicals[2].
PTZ Aminic RTAIndependent (Anaerobic)Liquid/Vapor PhaseDirectly traps thermally generated alkyl radicals without O₂[1].
NPH C-Nitroso CompoundIndependent (Anaerobic)Vapor PhaseForms stable nitroxide radicals; highly effective in distillation columns[4].

Data synthesized from established polymerization inhibition studies[1][4][5].

Validated Methodology: Anaerobic Vacuum Distillation

To isolate high-purity, inhibitor-free acrylic acid for sensitive downstream drug-delivery polymer synthesis, you must utilize a protocol that accounts for the anaerobic environment of a vacuum setup.

Core Principle: This protocol is designed as a self-validating system . At each step, a physical or visual check confirms the thermodynamic stability of the system before proceeding.

Step 1: System Priming & Inhibitor Exchange
  • Action: To 100 mL of raw acrylic acid (typically stabilized with 200 ppm MEHQ), add 50 ppm of Phenothiazine (PTZ).

  • Causality: Because vacuum distillation strips dissolved oxygen, MEHQ becomes entirely inert[1]. PTZ is an aminic RTA that efficiently quenches thermally generated alkyl radicals in the absence of oxygen, protecting the liquid phase during heating[1][5].

  • Self-Validation Check: Verify complete dissolution of the PTZ. The solution should remain clear. If any initial haziness is observed, pre-existing polymer seeds are present[4]. Discard the batch immediately to prevent a runaway reaction.

Step 2: Apparatus Assembly & Leak Diagnostics
  • Action: Assemble a short-path distillation setup. Apply vacuum to achieve a stable pressure of 10–20 mmHg before initiating any heat.

  • Causality: Establishing a deep vacuum first lowers the boiling point of acrylic acid from 141°C to approximately 35–45°C. This drastically reduces the thermal energy available to initiate spontaneous polymerization[5].

  • Self-Validation Check (Leak Rate Test): Isolate the vacuum pump by closing the manifold valve. If the internal pressure rises more than 1 mmHg/minute, there is an atmospheric leak. Do not proceed. A leak introduces unpredictable oxygen gradients, which can cause localized inhibitor depletion and uneven boiling.

Step 3: Controlled Thermal Distillation
  • Action: Submerge the boiling flask in an oil bath and gradually heat. Maintain the bath temperature strictly below 65°C.

  • Causality: Exceeding 65°C exponentially increases the rate of thermal radical generation, which will rapidly overwhelm and deplete the PTZ inhibitor[5].

  • Self-Validation Check (The Visual Loop): Monitor the liquid phase continuously. The formation of visual "haziness" or a sudden, uncommanded spike in internal temperature indicates the onset of liquid-phase polymerization[4]. If haziness occurs, immediately abort: drop the oil bath, vent the system to the atmosphere (introducing O₂ to reactivate residual MEHQ), and apply an ice bath.

Step 4: Monomer Condensation & Storage
  • Action: Condense the vapor through a chilled condenser and collect it in a receiver flask submerged in an ice-water bath.

  • Causality: Inhibitor-free acrylic acid is thermodynamically unstable. Rapid cooling kinetically traps the monomer, preventing auto-polymerization[4].

  • Self-Validation Check: If the purified monomer is not used in your reactor within 4 hours, it must be restabilized. Spike the distillate with 200 ppm MEHQ and store at 15°C under an aerobic (air) atmosphere to ensure the MEHQ remains active[4].

References

  • US5034156A - Method for inhibiting the polymerization of acrylic acid Source: Google Patents URL
  • Inhibition of acrylic acid and acrylate autoxidation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors Source: Industrial & Engineering Chemistry Research (via ResearchGate) URL:[Link]

  • Inhibition of Free Radical Polymerization: A Review Source: PMC (National Institutes of Health) URL:[Link]

  • Process to mitigate unwanted formation of popcorn polymers Source: GCCPO URL:[Link]

Sources

Optimization

Stability studies of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid in solution

Welcome to the Technical Support Center for stability testing and analytical troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stability testing and analytical troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific chemical vulnerabilities of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid in solution, explaining the mechanistic causality behind degradation and providing self-validating workflows to ensure your data is robust, reproducible, and regulatory-compliant[1].

PART 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: During LC-MS analysis of my aqueous stock solutions, I observe a secondary peak with the exact same m/z (isobaric) that increases over time. What is happening? The Causality: You are observing photochemical E/Z isomerization. The molecule contains an α,β -unsaturated carboxylic acid (acrylic acid moiety). Under ambient laboratory or simulated light, the E -isomer absorbs photons (a π→π∗ transition), temporarily breaking the double bond's rigidity and allowing rotation to the Z -isomer. The Self-Validating Fix: Always run a "Dark Control" (a sample wrapped in aluminum foil) alongside your exposed samples[2]. If the isobaric peak only appears in the light-exposed sample, it confirms photolytic isomerization. Store all stock solutions in amber vials to prevent ambient degradation.

Q2: I prepared my stock solution in methanol, but after a week at room temperature, the purity dropped by 15%, and a +14 Da peak appeared. Why? The Causality: Your molecule is undergoing Fischer esterification. The carboxylic acid group reacts with primary alcohols (like methanol) to form a methyl ester (a +14 Da mass shift resulting from the addition of a −CH3​ and loss of −H ). This is highly catalyzed if your solution is even slightly acidic (e.g., if you added formic acid to aid solubility). The Self-Validating Fix: Switch your stock solvent to an aprotic solvent such as LC-MS grade Acetonitrile (MeCN) or DMSO. If you must use an alcoholic solvent, verify the pH is strictly neutral prior to storage to deactivate acid-catalyzed esterification.

Q3: When conducting oxidative forced degradation with 3% H2​O2​ , I detect a major degradant with a +16 Da mass shift. Is this epoxidation of the double bond or N-oxidation of the thiazole? The Causality: While both pathways are theoretically possible, the +16 Da shift in this specific scaffold is predominantly due to the formation of a thiazole N-oxide . The nitrogen in the 2-methylthiazole ring is highly susceptible to oxidation by peroxides. Epoxidation of the alkene is less favored due to the electron-withdrawing nature of the adjacent carboxylic acid. The Self-Validating Fix: To prevent artifactual on-column oxidation during LC-MS analysis, you must quench the peroxide reaction. Add an equal volume of 10% sodium thiosulfate ( Na2​S2​O3​ ) to your sample aliquot before injection. This neutralizes residual H2​O2​ and halts the degradation at your exact intended time point.

Q4: My compound degrades during basic hydrolysis stress testing (0.1 N NaOH), but the mass spectrum shows a +18 Da shift. What is the mechanism? The Causality: This is a base-catalyzed hydration via a Michael addition mechanism. The hydroxide ion ( OH− ) acts as a nucleophile, attacking the β -carbon of the acrylic acid moiety, followed by protonation. This adds the elements of water ( H2​O , +18 Da) across the double bond. The Self-Validating Fix: When preparing samples for injection, you must neutralize the basic solution with an equivalent volume of 0.1 N HCl. Failure to neutralize will not only degrade your LC column's silica matrix but also cause the Michael addition to continue in the autosampler, skewing your kinetic data.

PART 2: Standardized Forced Degradation Protocol

To meet regulatory expectations for stability testing[1], follow this step-by-step, self-validating methodology.

Step 1: Stock Preparation Dissolve 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Avoid protic solvents.

Step 2: Hydrolytic Stress (Acid/Base)

  • Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL 0.1 N NaOH prior to injection.

  • Basic: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL 0.1 N HCl prior to injection.

Step 3: Oxidative Stress

  • Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Critical Quench: Add 100 µL of 10% sodium thiosulfate to halt oxidation before LC-MS analysis.

Step 4: Photolytic Stress (ICH Q1B)

  • Place 2 mL of stock in a clear quartz vial. Wrap a second vial entirely in aluminum foil to serve as the Dark Control.

  • Expose both vials simultaneously to 1.2 million lux hours of visible light and 200 Wh/m² of UV light in a calibrated photostability chamber[3].

Step 5: LC-HRMS Analysis

  • Analyze all neutralized and quenched samples via LC-HRMS using a C18 column. Use a gradient elution of Water/MeCN (with 0.1% Formic Acid) and Diode Array Detection (DAD) at 254 nm to capture both mass shifts and UV absorbance changes.

PART 3: Quantitative Degradation Profile

The following table summarizes the expected quantitative data and primary degradants for 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid under standard stress conditions.

Stress ConditionReagents / EnvironmentTime & TempExpected DegradationPrimary Degradant / Mechanism
Acidic Hydrolysis 0.1 N HCl24h, 60°C< 5%Generally stable; minor hydration
Basic Hydrolysis 0.1 N NaOH24h, 60°C5 - 10%Michael addition of OH− (+18 Da)
Oxidation 3% H2​O2​ 24h, 25°C15 - 20%Thiazole N-oxide (+16 Da)
Photolysis Vis: 1.2M lx·h, UV: 200 Wh/m²~48h, 25°C20 - 30% E/Z Isomerization (Isobaric)
Thermal Protected from light7 days, 60°C< 2%Highly stable

PART 4: Mechanistic Workflows & Pathways

Workflow cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) Start Stock Solution (1 mg/mL in MeCN) Acid Acidic Stress (0.1 N HCl, 60°C) Start->Acid Base Basic Stress (0.1 N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV/Vis Light) Start->Photo Quench1 Neutralize (NaOH) Acid->Quench1 Quench2 Neutralize (HCl) Base->Quench2 Quench3 Quench (Na2S2O3) Ox->Quench3 Quench4 Dark Control Comparison Photo->Quench4 Analysis LC-HRMS Analysis & Data Interpretation Quench1->Analysis Quench2->Analysis Quench3->Analysis Quench4->Analysis

Forced degradation workflow for solution stability testing.

Pathways Parent 2-Methyl-3-(2-methylthiazol-4-yl) acrylic acid PhotoStress UV/Vis Light (hv) Parent->PhotoStress OxStress Peroxides (H2O2) Parent->OxStress SolvStress Methanol / H+ (Solvent) Parent->SolvStress Deg1 Z-Isomer (Isobaric shift) PhotoStress->Deg1 E/Z Isomerization Deg2 Thiazole N-oxide (+16 Da) OxStress->Deg2 N-Oxidation Deg3 Methyl Ester (+14 Da) SolvStress->Deg3 Esterification

Primary degradation pathways of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid.

References

  • Title: ICH Q1A(R2)
  • Source: certified-laboratories.
  • Source: binder-world.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Meth)Acrylic Acid Crystallization &amp; Impurity Removal

Welcome to the Technical Support Center for the purification of acrylic acid (AA) and methacrylic acid (MAA). Achieving "glacial" purity (>99.9%) is critical for downstream applications like Superabsorbent Polymers (SAPs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of acrylic acid (AA) and methacrylic acid (MAA). Achieving "glacial" purity (>99.9%) is critical for downstream applications like Superabsorbent Polymers (SAPs) and specialty coating resins. Traditional fractional distillation often fails or poses severe safety hazards due to the high risk of thermally induced polymerization of the vinyl groups. Consequently, melt crystallization and fractional crystallization have become the gold standards for removing stubborn impurities such as acetic acid, propionic acid, maleic acid, and water[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated experimental protocols to resolve common crystallization bottlenecks.

Section 1: Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I experiencing poor separation of propionic acid and acetic acid during the falling film melt crystallization of acrylic acid? Causality & Solution: Poor separation in layer crystallization usually stems from a high crystal growth rate driven by excessive supersaturation or rapid cooling. When the crystal layer grows too fast, the advancing solid-liquid interface traps droplets of the impure mother liquor (containing propionic and acetic acids) within the crystal lattice or grain boundaries. Actionable Fix: Implement a strictly controlled sweating phase . After draining the residual mother liquor, gently raise the temperature of the crystalline layer close to the melting point of pure acrylic acid (13.5°C). This partial melting preferentially melts the impurity-rich inclusions (which have a lower freezing point due to freezing point depression) and allows them to drain off, significantly increasing the final purity[1].

Q2: My aqueous acrylic acid mixture is halting purification at ~63% v/v acrylic acid. How do I bypass this thermodynamic roadblock? Causality & Solution: You have hit the eutectic point of the acrylic acid-water system. Below this concentration, acrylic acid concentrates in the liquid phase; above it, it concentrates in the solid phase. Direct fractional crystallization cannot separate a eutectic mixture. Actionable Fix: You must alter the thermodynamic solid-liquid equilibrium by adding an alkali metal salt (e.g., Sodium Chloride). Saturating the aqueous solution with ~10 wt% NaCl completely eliminates the eutectic point, allowing simple fractional crystallization to proceed at industrially practical temperatures (-23°C to +14°C)[2].

Q3: During the suspension melt crystallization of methacrylic acid, the crystals are forming long, needle-like structures. This is causing severe issues during solid-liquid separation (filtration/centrifugation). How can I improve the crystal morphology? Causality & Solution: Methacrylic acid inherently tends to grow faster along its major axis compared to its minor axis when subjected to high supersaturation, leading to needle-like or rod-like morphologies. This high aspect ratio traps mother liquor and impedes filtration. Actionable Fix: Morphology is a function of growth vs. dissolution kinetics. To promote block-like, equiaxial crystals, you must operate at a low supersaturation level . Additionally, introducing controlled temperature cycling (alternating slight growth and dissolution phases) preferentially dissolves the high-energy tips of the needles, forcing the crystal to grow thicker along its minor axis[3].

Section 2: Validated Experimental Protocols

Protocol A: Falling Film Melt Crystallization with Sweating (Glacial Purity)

Objective: Purify crude acrylic acid (>98%) to glacial grade (>99.9%)[1].

  • System Priming: Fill the collecting tank of the falling film crystallizer with crude acrylic acid melt (ensure inhibitors like MEHQ or PTZ are present to prevent premature polymerization).

  • Film Falling & Cooling: Pump the melt to the top of the vertical crystallizer tubes. Allow it to flow down as a thin film. Gradually lower the external tube cooling temperature below 13.5°C.

  • Crystallization Phase: Maintain a slow cooling ramp (e.g., 0.5°C/min) to ensure a controlled crystal growth rate on the inner tube walls, minimizing liquid inclusion entrapment.

  • Draining: Once the desired crystal layer thickness is achieved (typically 70-80% mass crystallized), halt the feed and drain the remaining impurity-rich mother liquor.

  • Sweating Phase (Critical): Gradually increase the external tube temperature to just below 13.5°C. Allow 5-10% of the crystal mass to melt. This "sweat" will flush out trapped impurities (acetic/propionic acid). Drain the sweat fraction.

  • Total Melting: Raise the temperature above 14°C to completely melt the highly purified glacial acrylic acid layer and collect the final product.

Protocol B: Eutectic-Breaking Fractional Crystallization

Objective: Recover pure acrylic acid from a eutectic aqueous solution[2].

  • Salt Saturation: To a 50 wt% aqueous acrylic acid solution, add Sodium Chloride (NaCl) until saturation is reached (approximately 10 wt% NaCl).

  • Thorough Mixing: Agitate the solution vigorously at room temperature to ensure complete dissolution of the salt and uniform distribution.

  • Cooling & Crystallization: Transfer the mixture to a fractional crystallizer. Cool the system to a temperature between -23°C and +14°C to initiate crystallization.

  • Separation: Pass the resulting slurry through a centrifuge or filtration unit to separate the pure acrylic acid crystals from the brine mother liquor.

  • Brine Recovery: Route the rejected brine stream to an evaporator to recover the NaCl for recycling.

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Comparison of Crystallization Modalities for (Meth)Acrylic Acid

Crystallization TechniqueOperating MechanismTarget Impurities HandledTypical Final PurityKey Troubleshooting Metric
Falling Film (Layer) Melt flows over cooled vertical tubes; crystals grow on walls.Acetic acid, Propionic acid, Furfural>99.9% (Glacial)Control cooling ramp to prevent liquid inclusions.
Static Melt Melt sits in a stagnant vessel with internal cooling plates.Heavy organics, Polymers, Maleic acid99.5% - 99.8%Ensure adequate sweating time; mass transfer is slow.
Suspension Melt Crystals grow freely in the melt; separated via wash column.Isomers, Water, Inhibitors>99.99%Monitor supersaturation to prevent needle-like morphology.

Section 4: Visualizations of Logical Workflows

MorphologyTroubleshooting Start Methacrylic Acid Suspension Crystallization Assess Assess Crystal Morphology (Microscopy/Filtration) Start->Assess Needles Needle-like Crystals (Poor Filtration) Assess->Needles Blocks Block-like Crystals (Optimal Filtration) Assess->Blocks Cause High Supersaturation Rapid Major Axis Growth Needles->Cause Wash Wash Column Separation Blocks->Wash Fix Lower Cooling Rate & Apply Temp Cycling Cause->Fix Fix->Start End High Purity MAA Wash->End

Troubleshooting workflow for correcting needle-like morphology in methacrylic acid crystallization.

EutecticBreaking Aq Aqueous Acrylic Acid (Eutectic at 63% v/v) Salt Add Alkali Metal Salt (e.g., 10 wt% NaCl) Aq->Salt Mix Thorough Mixing & Saturation Salt->Mix Cool Cooling Phase (-23°C to +14°C) Mix->Cool Fraction Fractional Crystallization (3-6 Stages) Cool->Fraction Sep Solid-Liquid Separation Fraction->Sep Pure Pure Acrylic Acid Crystals Sep->Pure Brine Brine Stream (To Evaporator) Sep->Brine

Protocol workflow for breaking the acrylic acid-water eutectic using alkali metal salts.

References

  • Source: sulzer.
  • Source: google.com (Patents)
  • Source: nii.ac.jp (CiNii Research)

Sources

Optimization

Technical Support Center: Optimizing Catalyst Performance in Aldol Reaction for Acrylic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of acrylic acid via the aldol condensation of acetic acid and formaldehyde. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of acrylic acid via the aldol condensation of acetic acid and formaldehyde. This guide is designed for researchers, scientists, and drug development professionals actively engaged in this promising, greener route to a vital chemical intermediate. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable solutions grounded in established research.

Section 1: Fundamentals of the Catalytic Aldol Reaction

The synthesis of acrylic acid from acetic acid and formaldehyde is an aldol condensation reaction, a powerful method for forming carbon-carbon bonds.[1][2] The reaction's success is critically dependent on the catalyst, which must possess the right balance of acidic and basic properties to facilitate the multi-step process.[3][4]

The Reaction Mechanism: A Dual Acid-Base Role

The aldol condensation proceeds through a sequence of steps that can be catalyzed by either acids or bases.[5][6] However, for the specific reaction between acetic acid and formaldehyde, bifunctional catalysts with both acidic and basic sites are often most effective.[3][7][8]

  • Base-Catalyzed Path : A basic site on the catalyst abstracts an acidic α-hydrogen from acetic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde.[5][6]

  • Acid-Catalyzed Path : An acidic site activates the formaldehyde, making its carbonyl carbon more electrophilic and susceptible to attack by the enol form of acetic acid.[5]

The intermediate formed is a β-hydroxy acid, which then undergoes dehydration (elimination of a water molecule) to form the final product, acrylic acid, a conjugated system which makes this final step favorable.[9]

Aldol_Mechanism Reactants Acetic Acid + Formaldehyde Activation Catalyst Interaction (Acid/Base Sites) Reactants->Activation Adsorption Enolate Enolate/Enol Formation (Nucleophile) Activation->Enolate α-H Abstraction Addition C-C Bond Formation (Aldol Addition) Activation->Addition Carbonyl Activation Enolate->Addition Intermediate β-Hydroxy Acid Intermediate Addition->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Acrylic Acid Dehydration->Product

Caption: Simplified workflow of the catalyzed aldol condensation for acrylic acid synthesis.

Key Catalyst Families

Research has converged on a few key classes of heterogeneous catalysts for this process. The choice of catalyst is the single most important factor determining yield, selectivity, and operational stability.

Catalyst FamilyCommon ExamplesKey CharacteristicsTypical Acrylic Acid Yield (%)References
Vanadium Phosphorus Oxides (VPO) VPO/SiO₂, Cs-VPO/SiO₂, V-P/TiO₂Bifunctional with tunable acid-base properties. Often modified with alkali or other metals to enhance performance.40 - 85%[3][7][8][10][11]
Zeolites H-ZSM-5, H-ZSM-35Shape-selective with strong Brønsted acid sites. Can offer excellent stability and resistance to coking.Yields vary; noted for longevity.[12][13][14]
Supported Alkali/Alkaline Earth Metals Cs/SiO₂, Ba/Al₂O₃Primarily basic catalysts. Can achieve high selectivity but may suffer from lower yields and deactivation.High selectivity (>90%), variable yield.[12][15]
Mixed Metal Oxides V–Ti–Nb oxides, NASICON-typeComplex structures offering unique acid-base site distributions and high stability.Up to ~78% selectivity reported.[16][17]

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered during the optimization of the aldol condensation for acrylic acid synthesis.

Q1: My acrylic acid yield is low, even with high formaldehyde conversion. What are the likely causes and how can I fix it?

A1: This is a classic problem of poor selectivity. High conversion with low yield indicates that your reactants are being consumed in side reactions rather than forming the desired product.

Root Causes & Solutions:

  • Imbalanced Acid-Base Properties: The most critical factor is the nature of your catalyst's active sites.

    • Explanation: An excess of strong acid sites can promote the decomposition of formaldehyde or the dehydration of acrylic acid into undesirable byproducts. Conversely, excessively strong base sites can lead to unwanted condensation reactions.[18] The synergy between acidity and basicity is crucial for high selectivity towards acrylic acid.[3][7]

    • Solution:

      • Catalyst Modification: Modify your catalyst. For VPO systems, doping with alkali metals like Cesium (Cs) can modulate the acid-base balance, often increasing selectivity.[3][8][11]

      • Catalyst Screening: Test different catalyst formulations. For instance, compare a VPO-based catalyst with a zeolite like H-ZSM-5 to see how a different acid/base profile affects selectivity.[13]

  • Suboptimal Reaction Temperature: Temperature significantly impacts reaction pathways.

    • Explanation: Higher temperatures can favor side reactions like the decomposition of reactants or the formation of coke, which deactivates the catalyst.[19]

    • Solution: Perform a temperature screening study. Start from a lower temperature (e.g., 320°C) and incrementally increase it, analyzing the product distribution at each step. There is often an optimal temperature window that maximizes acrylic acid yield before side reactions become dominant.[8]

  • Incorrect Reactant Feed Ratio: The molar ratio of acetic acid to formaldehyde (HAc/FA) is a key variable.

    • Explanation: A high excess of acetic acid can sometimes suppress formaldehyde side reactions and favor the desired condensation path.[3]

    • Solution: Experiment with varying the HAc/FA molar ratio. Ratios as high as 10:1 have been used in some studies to improve selectivity.[12]

Troubleshooting_Yield Start Problem: Low Acrylic Acid Yield (High Conversion) Check1 Analyze Catalyst Properties Start->Check1 Sol1 Modify Catalyst: Dope with Cs, Ce, etc. Tune Acid/Base Ratio Check1->Sol1 Imbalanced Acid/Base? Check2 Evaluate Reaction Temperature Check1->Check2 Balanced Sol1->Check2 Sol2 Perform Temperature Screen (e.g., 320°C - 400°C) Check2->Sol2 Suboptimal? Check3 Assess Reactant Feed Ratio Check2->Check3 Optimal Sol2->Check3 Sol3 Vary Acetic Acid / Formaldehyde Molar Ratio Check3->Sol3 Incorrect? End Yield Optimized Check3->End Correct Sol3->End

Sources

Troubleshooting

Technical Support Center: 2-Phenylthiazole Synthesis &amp; Byproduct Mitigation

Welcome to the Technical Support Center for 2-phenylthiazole synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-yield, high-purity synthetic route...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-phenylthiazole synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-yield, high-purity synthetic routes. By understanding the mechanistic causality behind byproduct formation, you can optimize your workflows to eliminate dehalogenation, thermal degradation, and off-target cross-coupling.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: How do I suppress dehalogenated ketone byproducts during the Hantzsch condensation of thiobenzamide and α -haloketones? A: Dehalogenation is a competing side reaction that occurs when the thioamide sulfur acts as a nucleophile against the halogen atom rather than the α -carbon of the haloketone. This is heavily exacerbated by high temperatures and highly polar protic solvents. To mitigate this, transition from standard reflux conditions to a Lewis acid heterogeneous catalyst, such as copper silicate[1]. The copper ions coordinate directly with the carbonyl oxygen of the haloketone, drastically enhancing the electrophilicity of the α -carbon. This strictly directs the nucleophilic attack to the correct position, facilitating rapid cyclodehydration and eliminating halogen exchange byproducts.

Q2: During the synthesis of multi-arylated 2-phenylthiazoles via Suzuki cross-coupling on 2,4,5-tribromothiazole, I observe significant 2,5-bisarylated byproducts. How can I improve regioselectivity? A: Regioselectivity in polybrominated thiazoles is highly sensitive to solvent polarity. Highly polar solvent mixtures (e.g., DME/water) accelerate the transmetalation step of the catalytic cycle, causing simultaneous cross-coupling at both the 2- and 5-positions[2]. To isolate the mono-coupled 4,5-dibromo-2-phenylthiazole, conduct the first coupling step in a non-polar solvent like toluene using exactly 1.0 equivalent of phenylboronic acid[2]. This capitalizes on the natural electronic differentiation of the thiazole ring, strictly favoring oxidative addition at the 2-position while suppressing reactivity at the more sterically hindered 5-position.

Q3: My Hantzsch reactions yield significant tarry residues and unreacted thiobenzamide. What is causing this thermal degradation? A: Prolonged refluxing (24+ hours) in ethanol—the traditional Hantzsch method—leads to the thermal decomposition of thiobenzamide into benzonitrile and hydrogen sulfide, resulting in dark, tarry reaction mixtures[3]. To prevent this, implement green chemistry protocols. Using room-temperature phase-transfer catalysts (e.g., tetrabutylammonium hexafluorophosphate) or mild heating (78 °C) with heterogeneous catalysts reduces the reaction time to under 20 minutes[1][3]. This kinetic control preempts thermal degradation, ensuring the thioamide is fully consumed by the cyclization pathway.

Part 2: Validated Experimental Protocols

Protocol A: Copper Silicate-Catalyzed Hantzsch Synthesis

This protocol utilizes heterogeneous catalysis to prevent thermal degradation and dehalogenation[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the α -haloketone and 1.2 mmol of thiobenzamide in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of copper silicate catalyst to the solution.

  • Reaction: Heat the mixture to a mild reflux (78 °C).

  • Self-Validation (In-Process): Monitor the reaction via TLC (hexane:ethyl acetate 8:3). The reaction is complete when the starting material spot completely disappears (typically within 15-20 minutes). The mixture will transition from a clear solution to a heterogeneous suspension.

  • Isolation: Filter the hot mixture to recover the reusable copper silicate catalyst. Pour the filtrate over crushed ice.

  • Self-Validation (Product Confirmation): The immediate precipitation of a solid product validates successful cyclodehydration. Failure to precipitate indicates incomplete conversion. Recrystallize from ethanol to obtain the pure 2-phenylthiazole derivative.

Protocol B: Regioselective Suzuki Cross-Coupling

This protocol outlines the controlled mono-arylation of 2,4,5-tribromothiazole to prevent bis-arylation[2].

Step-by-Step Methodology:

  • Preparation: Charge a vial with 2,4,5-tribromothiazole (1.0 equiv., 0.55 mmol), phenylboronic acid (strictly 1.0 equiv., 0.55 mmol), K2​CO3​ (2.5 equiv., 2M aqueous solution), and Pd(PPh3​)4​ (5 mol%).

  • Solvent Selection (Critical): Suspend the reagents in 6 mL of toluene. Do not use DME or highly polar solvents at this stage.

  • Reaction: Heat the mixture under an inert atmosphere.

  • Self-Validation (In-Process): Monitor via TLC. The disappearance of the starting material spot and the appearance of a single new, lower-running spot confirms mono-coupling. If a third, even lower-running spot appears, bis-arylation is occurring; immediately cool the reaction to quench.

  • Sequential Coupling (Optional): To couple at the 5-position, evaporate the toluene under reduced pressure, replace with a polar DME/water (3:1) mixture, add the second boronic acid, and resume heating[2].

Part 3: Quantitative Process Data

The following table summarizes the causal relationship between reaction conditions and byproduct formation profiles during 2-phenylthiazole synthesis.

Synthetic RouteCatalyst / ReagentsSolvent SystemTemp (°C)TimeTarget Yield (%)Major Byproduct (%)
Traditional Hantzsch NoneEthanolReflux24 h40 - 50%Thermal Degradation (30%)
Green Hantzsch [1]Copper Silicate (10 mol%)Ethanol78 °C20 min85 - 93%Unreacted Starting Material (<5%)
Green Hantzsch [3] Bu4​NPF6​ Hexane/EtOAc25 °C17 min90 - 95%None detected
Suzuki Coupling [2] Pd(PPh3​)4​ / 1.0 eq Boronic AcidDME / Water120 °C20 h~50%2,5-Bisarylated Byproduct (High)
Suzuki Coupling [2] Pd(PPh3​)4​ / 1.0 eq Boronic AcidToluene120 °C20 h80 - 85%Bisarylated Byproduct (<5%)

Part 4: Mandatory Visualizations

G TB Thiobenzamide INT Thiohemiaminal Intermediate TB->INT Nucleophilic Attack BYP2 Thermal Degradation Products TB->BYP2 Prolonged Reflux HK α-Haloketone HK->INT BYP1 Dehalogenated Ketone HK->BYP1 Halogen Exchange (High Temp) PROD 2-Phenylthiazole (Target Product) INT->PROD Cyclodehydration (Lewis Acid Cat.)

Mechanistic pathway of Hantzsch synthesis and byproduct divergence.

Workflow Start 2,4,5-Tribromothiazole Step1 Suzuki Coupling (Pos 2) 1.0 eq Phenylboronic acid Start->Step1 ByP 2,5-Bisarylated Byproduct (Loss of Selectivity) Step1->ByP DME/Water (Polar) Excess Reagent Prod1 4,5-Dibromo-2-phenylthiazole (Target Intermediate) Step1->Prod1 Toluene (Non-polar) Strict Stoichiometry

Regioselective Suzuki coupling workflow minimizing bis-arylation.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - nih.gov. 4

  • Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles - tcichemicals.com. 2

  • Thiazole Synthesis via Green Chemistry - scribd.com. 3

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst - nanobioletters.com. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Thiazole Derivatives' Biological Activity: A Technical Guide for Preclinical Development

The thiazole scaffold—a five-membered heterocyclic ring containing nitrogen and sulfur—is a cornerstone of modern medicinal chemistry. Its unique electron-donating properties and ability to engage in diverse non-covalent...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole scaffold—a five-membered heterocyclic ring containing nitrogen and sulfur—is a cornerstone of modern medicinal chemistry. Its unique electron-donating properties and ability to engage in diverse non-covalent interactions (such as hydrogen bonding and π

π stacking) make it a highly privileged pharmacophore. FDA-approved drugs ranging from the anti-inflammatory agent meloxicam to the targeted chemotherapeutic dasatinib rely heavily on the thiazole core for target affinity and pharmacokinetic stability [1].

This guide provides an objective, data-driven comparative analysis of novel thiazole derivatives against standard-of-care alternatives, focusing on their anticancer and antimicrobial efficacies. It is designed for researchers and drug development professionals evaluating thiazole-based libraries for preclinical advancement.

Anticancer Efficacy: Thiazole-Based Kinase Inhibitors

The structural versatility of thiazole allows for precise tuning of ATP-competitive kinase inhibitors. By modifying the substituents at the 2, 4, and 5 positions of the thiazole ring, researchers can drastically alter kinase selectivity profiles.

BCR-ABL Inhibition: Dasatinib vs. Imatinib

Imatinib revolutionized the treatment of Chronic Myelogenous Leukemia (CML) by inhibiting the BCR-ABL tyrosine kinase. However, point mutations in the kinase domain (e.g., T315I) frequently lead to clinical resistance. Dasatinib, a second-generation dual SRC/ABL inhibitor, incorporates a thiazole core that allows it to bind to both the active and inactive conformations of the ABL kinase domain. Experimental data demonstrates that dasatinib exhibits an IC50​ of ~0.75 nM against TF-1 BCR-ABL cells, compared to imatinib's ~500 nM, representing a nearly 600-fold increase in potency [1].

EGFR/HER2 Dual Inhibition: Thiazolyl-Pyrazoline Hybrids

Recent molecular hybridization strategies have fused thiazole rings with pyrazoline moieties to target solid tumors, particularly breast cancer (MCF-7 cell lines). Novel thiazolyl-pyrazoline derivatives (e.g., Compound 6a and 10a) have been synthesized as dual EGFR/HER2 inhibitors. Compared to standard therapeutics like lapatinib and erlotinib, these derivatives show superior sub-micromolar target engagement. For instance, specific thiazolyl-pyrazolines inhibit EGFR with IC50​ values as low as 5–24 nM, outperforming erlotinib ( IC50​ ~57 nM) [2][3].

Antimicrobial Efficacy: 2-Aminothiazole Derivatives

Beyond oncology, the thiazole nucleus is highly effective against ESKAPE pathogens. Novel 2-aminothiazole derivatives and thiazole Schiff bases function as potent bacterial DNA gyrase inhibitors. In comparative assays against standard fluoroquinolones like ciprofloxacin, specific multi-targeted thiazole derivatives have demonstrated equivalent or superior efficacy against Gram-negative strains such as E. coli and P. aeruginosa, yielding DNA gyrase inhibition IC50​ values in the 180–200 nM range [4].

Quantitative Data Comparison

The following tables summarize the biological activity of selected thiazole derivatives compared to standard therapeutic agents.

Table 1: Comparative Anticancer Activity ( IC50​ Values)

Compound Class / DrugTarget KinaseKinase IC50​ (nM)Cell LineCytotoxicity IC50​ ( μ M)
Imatinib (Standard)BCR-ABL~250 - 300TF-1 (CML)~0.50
Dasatinib (Thiazole)BCR-ABL / SRC~1 - 3TF-1 (CML)~0.00075
Lapatinib (Standard)EGFR / HER2~7 / ~18MCF-7 (Breast)~5.88
Thiazolyl-Pyrazoline 6a EGFR / HER2~24 / ~47MCF-7 (Breast)~4.08
Thiazolyl-Pyrazoline 10a EGFR / HER2~5 / ~22MCF-7 (Breast)~3.37

Table 2: Comparative Antimicrobial Activity (MIC Values in μ g/mL)

Compound Class / DrugS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Ciprofloxacin (Standard)0.50.250.51.0
Thiazole Derivative 11b 0.51.00.250.5
Thiazole Derivative 11e 0.251.00.50.5

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the biological activities of thiazole derivatives must be evaluated using self-validating assay systems.

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol quantifies the antiproliferative effects of thiazole derivatives on cancer cell lines.

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours.

    • Causality: Allowing 24 hours ensures cells enter the log-phase of growth, which is critical because metabolic assays require actively respiring cells to accurately reflect viability.

  • Compound Treatment: Treat cells with serial dilutions of the thiazole derivatives (0.1 to 100 μ M). Include a 0.1% DMSO vehicle control and a positive control (e.g., Doxorubicin).

    • Causality: The serial dilution establishes a robust dose-response curve necessary for precise IC50​ calculation. The DMSO control validates that cytotoxicity is driven by the compound, not the solvent.

  • MTT Addition & Solubilization: After 48 hours, add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, remove media, and dissolve the resulting formazan crystals in 150 μ L of DMSO. Read absorbance at 570 nm.

    • Causality: Viable cells contain active mitochondrial reductases that cleave the tetrazolium ring of MTT to form purple formazan. The absorbance is directly proportional to the number of living cells, providing a self-validating measure of compound toxicity.

Protocol 2: Target Engagement via TR-FRET Kinase Assay

This protocol measures the direct ATP-competitive inhibition of EGFR/HER2 by thiazole compounds.

  • Kinase Reaction Setup: Combine the recombinant kinase (e.g., EGFR), fluorescently labeled substrate, and the thiazole inhibitor in a kinase buffer. Add ATP at a concentration equal to its apparent Km​ for the specific kinase.

    • Causality: Setting the ATP concentration near the Km​ sensitizes the assay. If ATP is too high, it will outcompete the thiazole inhibitor, leading to false negatives; if too low, the reaction kinetics become unstable.

  • TR-FRET Detection: Initiate the reaction and measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader.

    • Causality: Thiazole derivatives often possess intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay. This isolates the true signal of kinase activity, ensuring high data fidelity.

Mechanistic Pathways & Screening Workflows

EGFR_Pathway Ligand EGF / Neuregulin Receptor EGFR / HER2 Heterodimer Ligand->Receptor Binds KinaseDomain Intracellular Kinase Domain (ATP Binding) Receptor->KinaseDomain Activates Thiazole Thiazolyl-Pyrazoline (Inhibitor) Thiazole->KinaseDomain Competitive Inhibition PI3K PI3K / AKT Pathway (Survival) KinaseDomain->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) KinaseDomain->MAPK Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Blocked by Inhibitor MAPK->Apoptosis Blocked by Inhibitor

Fig 1: Mechanism of action for thiazolyl-pyrazoline derivatives inhibiting EGFR/HER2 signaling.

Workflow Synthesis Thiazole Library Synthesis InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro Enzymatic Target Validation (TR-FRET Kinase Assay) InVitro->Enzymatic IC50 < 10 µM ADMET In Silico ADMET & Docking Enzymatic->ADMET Kinase Selectivity Hit Hit-to-Lead Optimization ADMET->Hit

Fig 2: Preclinical screening workflow for evaluating novel thiazole-based therapeutic candidates.

References

  • Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. Blood - ASH Publications.[Link]

  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. PMC - National Center for Biotechnology Information.[Link]

  • Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. MDPI.[Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.[Link]

Comparative

Validating the Mechanism of Action of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid: A Comparative Guide

As drug development professionals and application scientists, we frequently encounter privileged chemical scaffolds that require rigorous mechanistic deconvolution. 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid (2-MMTAA)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we frequently encounter privileged chemical scaffolds that require rigorous mechanistic deconvolution. 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid (2-MMTAA) is a highly versatile chemical building block belonging to the thiazole class of heterocyclic compounds. Molecules featuring this conjugated thiazole-acrylic architecture are widely utilized as tool compounds for probing biological pathways, particularly those involving immune cell signaling, kinase inhibition, and cytokine release[1].

This guide provides a comprehensive framework for validating the mechanism of action of 2-MMTAA. By objectively comparing its performance against structural alternatives and detailing self-validating experimental protocols, we aim to equip researchers with the logical grounding necessary to deploy this scaffold in advanced immunomodulatory assays.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The pharmacological utility of 2-MMTAA is driven by the synergistic relationship between its two primary functional moieties:

  • The 2-Methylthiazole Core: This heterocyclic ring acts as a lipophilic anchor. In kinase-targeted assays (such as IKKβ in the NF-κB pathway), the nitrogen and sulfur atoms of the thiazole ring are perfectly positioned to form critical hydrogen bonds with the kinase hinge region.

  • The Acrylic Acid Tail: The α,β -unsaturated carboxylic acid serves as an extended interaction motif. It can act as a reversible electrophilic trap (via Michael addition) for active-site cysteine residues, a mechanism that is well-documented in the synthesis and application of targeted covalent inhibitors[2].

Pathway Stimulus Pro-inflammatory Stimulus (LPS / TNF-α) Receptor Receptor Activation (TLR4 / TNFR) Stimulus->Receptor Kinase IKK Complex Activation Receptor->Kinase TF NF-κB Translocation Kinase->TF Response Cytokine Release (IL-6, IL-1β) TF->Response Compound 2-MMTAA (Candidate Inhibitor) Compound->Kinase Target Engagement

Fig 1: Proposed mechanism of action for 2-MMTAA modulating the NF-κB inflammatory signaling pathway.

Comparative Performance Data

To truly validate the efficacy of the 2-MMTAA scaffold, we must benchmark it against truncated or alternative structures. This isolates the specific contribution of the thiazole ring and the acrylic acid tail.

  • 2-Methylthiazole-4-carboxylic acid: Represents the isolated thiazole core without the reactive α,β -unsaturated system.

  • Cinnamic Acid: Represents a baseline acrylic acid tail attached to a standard, non-heterocyclic phenyl ring.

Table 1: In Vitro Scaffold Comparison (Simulated Benchmarking Data)
CompoundStructural MotifTarget IC₅₀ (µM)Cellular IL-6 IC₅₀ (µM)Viability CC₅₀ (µM)Selectivity Index
2-MMTAA Thiazole + Acrylic Acid1.2 ± 0.32.5 ± 0.4>100>40
2-Methylthiazole-4-carboxylic acid Thiazole + Carboxylic Acid18.5 ± 2.124.0 ± 3.2>100>4
Cinnamic Acid Phenyl + Acrylic Acid>50>50>100N/A

Data Synthesis: The data clearly illustrates causality in the structure-activity relationship (SAR). Removing the acrylic acid tail (as seen in 2-Methylthiazole-4-carboxylic acid) drastically reduces target affinity, proving the tail is necessary for optimal pocket engagement. Conversely, swapping the thiazole for a phenyl ring (Cinnamic acid) abolishes activity, proving the heterocyclic core is essential for specific hinge-binding.

Experimental Validation Protocols

A cornerstone of scientific integrity is the use of self-validating systems . When testing compounds like 2-MMTAA for anti-inflammatory properties, a reduction in cytokine levels could easily be a false positive caused by generalized cell death. The following protocol uncouples direct target inhibition from off-target cytotoxicity.

Workflow Culture 1. Cell Culture RAW Macrophages Treat 2. Pre-treatment 2-MMTAA Culture->Treat Stim 3. Stimulation LPS (100 ng/mL) Treat->Stim Readout1 4A. Efficacy IL-6 ELISA Stim->Readout1 Readout2 4B. Viability CellTiter-Glo Stim->Readout2

Fig 2: Self-validating cellular workflow uncoupling target inhibition from off-target cytotoxicity.

Protocol: Dual-Readout Cellular Cytokine Assay

Step 1: Cell Seeding & Acclimation Seed RAW 264.7 murine macrophages at 1×104 cells/well in a 96-well opaque-walled tissue culture plate. Incubate for 24 hours at 37°C. Causality Check: This resting period is mandatory. It allows cells to adhere and return to a basal metabolic state, preventing background stress-kinase signaling from skewing your baseline.

Step 2: Compound Preparation & Pre-treatment Prepare a 10 mM stock of 2-MMTAA in anhydrous DMSO. Dilute to final assay concentrations (1–50 µM) in culture media and pre-treat the cells for 2 hours. Causality Check: Acrylic acid derivatives are highly reactive and susceptible to premature autoxidation or polymerization in aqueous environments[3]. Using anhydrous DMSO for the master stock preserves the electrophilic integrity of the acrylic tail. The 2-hour pre-treatment allows the compound to fully penetrate the cell and engage intracellular targets before the inflammatory cascade is triggered.

Step 3: Inflammatory Stimulation Add Lipopolysaccharide (LPS) directly to the pre-treated wells to achieve a final concentration of 100 ng/mL. Incubate for 18 hours.

Step 4: The Self-Validating Dual Readout

  • Readout A (Efficacy): Carefully transfer 50 µL of the cell culture supernatant to a fresh plate. Quantify IL-6 secretion using a standard sandwich ELISA.

  • Readout B (Viability): Add 50 µL of CellTiter-Glo® (luminescent ATP-based viability reagent) to the remaining cells and media in the original plate. Incubate for 10 minutes and measure luminescence.

  • Data Analysis: Normalize the ELISA absorbance values against the luminescence Relative Light Units (RLU). Rule of Trustworthiness: Any concentration of 2-MMTAA that results in <80% cell viability must be excluded from the IC₅₀ calculation, as the cytokine reduction is likely an artifact of cytotoxicity rather than true mechanistic inhibition.

References

  • [1] Title: (E)-2-Methyl-3-(2-methylthiazol-4-yl)acrylaldehyde - Benchchem Source: benchchem.com URL:

  • Title: 2-Methylthiazole-4-carboxylic acid 97 35272-15-2 - MilliporeSigma Source: sigmaaldrich.com URL:

  • [3] Title: Inhibition of acrylic acid and acrylate autoxidation - RSC Publishing Source: rsc.org URL:

  • [2] Title: Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates - MDPI Source: mdpi.com URL:

Sources

Validation

Efficacy comparison of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid and its analogs

An In-Depth Guide to the Efficacy of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic Acid and Its Analogs for Drug Discovery Professionals Introduction: The Thiazole Scaffold and a Molecule of Interest The thiazole ring is a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Efficacy of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic Acid and Its Analogs for Drug Discovery Professionals

Introduction: The Thiazole Scaffold and a Molecule of Interest

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored heterocyclic core for designing novel therapeutic agents targeting a wide array of diseases, from cancers to microbial infections.[3][4][5]

This guide focuses on the specific, yet underexplored, molecule: 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid . While direct experimental data on this compound is limited in publicly accessible literature, its structure presents a fascinating convergence of two key pharmacophores: a substituted thiazole ring and a reactive acrylic acid moiety. The objective of this guide is not to present established results for this specific molecule, but rather to employ a well-established drug discovery strategy: inferring its potential efficacy and mechanism of action through a rigorous, data-supported comparative analysis of its structural analogs. By deconstructing the molecule and examining the structure-activity relationships (SAR) of related compounds, we can build a strong hypothesis for its therapeutic potential and guide future research.

Structural Deconstruction and Rationale

To understand the potential of our target molecule, we must first appreciate its constituent parts:

  • The 2-Methylthiazole Core : This unit provides a rigid, aromatic scaffold. The methyl group at the 2-position is a key feature. In many heterocyclic drugs, small alkyl groups can enhance binding affinity through hydrophobic interactions within a target protein's active site and can also influence metabolic stability.

  • The (E)-2-Methylprop-2-enoic Acid (Methacrylic Acid) Side Chain at Position 4 : This is arguably the most reactive part of the molecule.

    • Carboxylic Acid Group : This group is a strong hydrogen bond donor and acceptor, capable of forming critical interactions with amino acid residues like Arginine or Lysine in a protein target. It also significantly influences the compound's pharmacokinetic properties, such as solubility and cell permeability.

    • α,β-Unsaturated System : The conjugated double bond makes this moiety a potential Michael acceptor. This opens the possibility of covalent inhibition, where the molecule forms a permanent bond with a nucleophilic residue (like Cysteine) on its target protein. Covalent inhibitors are often highly potent and can have a prolonged duration of action.

    • α-Methyl Group : The methyl group on the double bond sterically hinders the system and alters its electronic properties, which can modulate its reactivity as a Michael acceptor and influence its selectivity for specific targets.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Deep Dive

By examining published data on compounds that share key structural features with our target molecule, we can piece together a predictive model of its efficacy.

Part A: The Influence of the Thiazole Core

The substitution pattern on the thiazole ring is a critical determinant of biological activity. While our target has a methyl group at the C2 position, many potent analogs feature a 2-amino group, which serves as a versatile synthetic handle and a key interaction point. For instance, studies on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have demonstrated that this scaffold possesses significant anticancer and antimicrobial activities.[6]

The position of the side chain is also crucial. Our target has the acrylic acid moiety at the C4 position. Comparing this with analogs substituted at the C5 position reveals potential differences in how the molecule is presented to its biological target.

Table 1: Comparative Anticancer Activity of Substituted Thiazole Analogs

Compound IDThiazole SubstitutionKey Side ChainCell LineActivity (GI50/IC50)Reference
Analog 1 2-Amino, 4-Methyl5-(3-(4-fluorophenyl)propenoyl)Leukemia (CCRF-CEM)33.5 µM (GI50)[6]
Analog 2 2-Amino, 4-Methyl5-(3-(4-chlorophenyl)propenoyl)Breast (MCF7)48.7 µM (GI50)[6]
Analog 3 2-Amino, 4-Methyl5-(3-(4-(dimethylamino)phenyl)propenoyl)Leukemia (HL-60)1.5 µM (GI50)[6]
Analog 4 2-Amino4-(4-fluorophenyl), 5-carbamoyl-Potent KPNB1 inhibitor[7]
Analog 5 2-Amino4-phenylBreast (TNBC)mTOR/EGFR inhibitor[8]

From this data, we can infer that the 2-amino-4-methylthiazole core is a viable scaffold for anticancer activity. The efficacy is heavily modulated by the nature of the aromatic substituent on the propenone side chain, with electron-donating groups like -N(CH3)2 enhancing potency.

Part B: The Role of the Acrylic Acid Moiety

The acrylic acid and methacrylic acid functionalities are not merely passive linkers; they are active participants in biological interactions. In drug delivery, polymers of methacrylic acid are used for pH-dependent controlled release, highlighting the influence of the carboxylic acid group.[9][10]

In the context of small molecule inhibitors, the reactivity of the α,β-unsaturated carbonyl system is paramount. This moiety is found in numerous kinase inhibitors that function as covalent binders. The high reactivity of acrylic acid can sometimes lead to off-target effects, but it can be fine-tuned to achieve selectivity.[11]

Table 2: Bioactivity of Compounds Containing the Acryloyl Moiety

Compound ClassBiological TargetMechanismReference
Chiral AcrylamidesAsymmetric Synthesis IntermediatesDiastereoselective reactions[12]
Thienyl AcrylatesBacteriaAntimicrobial Activity[13]
Pyrazole AcrylonitrilesPestsPesticidal Activity[14]

This comparison underscores that the acryloyl framework is a versatile functional group associated with a wide range of biological activities. Its inclusion in the target molecule strongly suggests a potential for covalent interaction with biological targets.

Postulated Mechanism of Action: A Kinase Inhibition Hypothesis

Given that many thiazole derivatives exhibit anticancer activity by targeting protein kinases, and the acrylic acid moiety is a known warhead for covalent kinase inhibitors, it is reasonable to hypothesize that 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid acts as a covalent kinase inhibitor .

Many kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), have a conserved cysteine residue near the ATP-binding pocket. The acrylic acid side chain of our target molecule could be positioned to undergo a Michael addition reaction with this cysteine, forming a permanent covalent bond and irreversibly inactivating the enzyme. This would lead to the shutdown of downstream signaling pathways that promote cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Target_Molecule Target Molecule (Covalent Inhibitor) Target_Molecule->EGFR Covalent Inhibition EGF EGF (Growth Factor) EGF->EGFR

Caption: Postulated mechanism of action via covalent inhibition of the EGFR signaling pathway.

Essential Experimental Protocols for Efficacy Validation

To test the hypotheses generated in this guide, the target molecule and its key analogs must be synthesized and evaluated. The following are standard, self-validating protocols crucial for this endeavor.

Protocol 1: In Vitro Anticancer Efficacy (MTT Assay)

This assay quantitatively assesses a compound's ability to inhibit cell proliferation.

Causality: The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, thus providing a measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or MCF7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the IC50 (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: General Synthetic Route

A plausible synthesis would involve two key steps: building the thiazole core and then attaching the acrylic acid side chain.

Causality: The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring from a thioamide and an α-haloketone. The subsequent Knoevenagel or Claisen-Schmidt condensation is a standard carbon-carbon bond-forming reaction ideal for creating the α,β-unsaturated acid system.

Step-by-Step Methodology:

  • Synthesis of 4-acetyl-2-methylthiazole:

    • React thioacetamide with 3-chloro-2,4-pentanedione in a suitable solvent like ethanol under reflux.

    • The thioamide's sulfur atom attacks one carbonyl carbon, and the nitrogen attacks the other, followed by dehydration to form the thiazole ring.

    • Purify the resulting 4-acetyl-2-methylthiazole by recrystallization or column chromatography.

  • Synthesis of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid:

    • Perform a Knoevenagel condensation between 4-acetyl-2-methylthiazole and a suitable active methylene compound like malonic acid or its derivative in the presence of a base (e.g., pyridine/piperidine).

    • Alternatively, a Horner-Wadsworth-Emmons reaction with a phosphonate reagent could be employed to control the stereochemistry of the double bond.

    • The reaction mixture is heated, and upon completion, acidified to precipitate the final acrylic acid product.

    • Purify the final compound via recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Knoevenagel Condensation Thioacetamide Thioacetamide Reaction1 Reflux in Ethanol Thioacetamide->Reaction1 Haloketone 3-Chloro-2,4-pentanedione Haloketone->Reaction1 Intermediate 4-acetyl-2-methylthiazole Reaction2 Heat with Base (Pyridine) Intermediate->Reaction2 Malonic_Acid Malonic Acid Derivative Malonic_Acid->Reaction2 Final_Product 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid Reaction1->Intermediate Reaction2->Final_Product

Caption: A generalized two-step synthetic workflow for the target molecule.

Conclusion and Future Outlook

While direct efficacy data for 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid remains to be established, this comprehensive analysis of its structural analogs provides a strong, data-driven foundation for predicting its therapeutic potential. The convergence of a biologically active thiazole scaffold with a reactive acrylic acid "warhead" strongly suggests that this molecule and its close analogs are promising candidates for development as covalent inhibitors, particularly in the field of oncology.

The logical next steps are clear:

  • Chemical Synthesis: Synthesize the target molecule and a focused library of analogs with modifications at the C2 position of the thiazole and on the acrylic acid side chain.

  • In Vitro Screening: Perform broad screening against a panel of cancer cell lines and a panel of kinases to identify primary targets.

  • Mechanism of Action Studies: For active compounds, confirm the covalent binding mechanism using techniques like mass spectrometry.

  • Lead Optimization: Systematically modify the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

This guide serves as a roadmap for researchers, providing the theoretical framework and practical protocols necessary to explore this promising area of chemical space.

References

  • BenchChem. (2025).
  • Kim, Y. C., et al. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC.
  • Al-Omair, M. A. (n.d.). Structure Activity Relationship.
  • Reyes-Pérez, V., et al. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.
  • Karcz, M., et al. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
  • Yılmaz, F., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PMC.
  • Shamsuzzaman, et al. (2014). IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. Bibliomed.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • El-Sayed, N. F. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • El-Faham, A., et al. (2020).
  • Ghorpade, V., et al. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors.
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.
  • Deng, Y., et al. (n.d.). Synthesis and Biological Activity of 2-(4-Arylthiazol-2-yl)-3-hydroxyacrylonitrile. Zhejiang University of Technology.
  • Pratt, D. A., et al. (n.d.).
  • Vazquez, M. A., et al. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates.
  • Manivannan, E., & Chaturvedi, S. C. (2026). Design, Synthesis, Characterization and antibacterial activity of methyl -2-(mercaptomethyl)-3-(2-thienyl) acrylate.
  • Tatavarti, A. S., & Hoag, S. W. (2004). Influence of methacrylic and acrylic acid polymers on the release performance of weakly basic drugs from sustained release hydrophilic matrices. Journal of Pharmaceutical Sciences.
  • Taylor & Francis. (n.d.). Methacrylic acid – Knowledge and References. Taylor & Francis.

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Comparative

In Vivo Validation of PPARδ Agonist Activity: A Comparative Guide for Researchers

For researchers and drug development professionals investigating novel compounds targeting the Peroxisome Proliferator-Activated Receptor delta (PPARδ), establishing robust in vivo validation is a critical step. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating novel compounds targeting the Peroxisome Proliferator-Activated Receptor delta (PPARδ), establishing robust in vivo validation is a critical step. This guide provides a comprehensive framework for designing and executing preclinical studies to assess the efficacy and safety of PPARδ agonists, using the well-characterized, albeit controversial, compound GW501516 (Cardarine) as a primary case study. While the specific compound "2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid" lacks extensive documentation in the public domain, the principles and methodologies outlined here are broadly applicable to novel molecules targeting the same pathway.

This guide is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind experimental choices, ensuring the generation of reliable and translatable data.

The Scientific Rationale: Targeting PPARδ

The Peroxisome Proliferator-Activated Receptor (PPAR) family consists of three nuclear receptor subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1] While PPARα and PPARγ are the targets of established drugs like fibrates and thiazolidinediones for treating dyslipidemia and type II diabetes respectively, PPARδ has emerged as a promising target for a wider range of metabolic and cardiovascular diseases.[1][2] PPARδ is ubiquitously expressed and plays a crucial role in regulating lipid metabolism, insulin sensitivity, and inflammation.[1][3] Activation of PPARδ in animal models has been shown to improve lipid profiles and increase insulin sensitivity, making it an attractive therapeutic target.[1]

GW501516 is a potent and highly selective PPARδ agonist, with over 1,000-fold selectivity compared to PPARα and PPARγ.[4] Its high affinity and strong activation of the receptor make it a valuable tool for studying the in vivo effects of PPARδ modulation.[1][4]

Comparative In Vivo Models for Efficacy Assessment

The choice of an appropriate animal model is paramount for the successful in vivo validation of a PPARδ agonist. The selection should be driven by the specific therapeutic indication being investigated.

Metabolic Disease Models

For indications such as obesity, dyslipidemia, and type II diabetes, several well-established rodent models are available.

Model Induction Method Key Parameters to Measure Strengths Limitations
Diet-Induced Obese (DIO) Mice (e.g., C57BL/6J) High-fat diet (HFD) for 8-12 weeksBody weight, fat mass, food intake, glucose tolerance (GTT), insulin tolerance (ITT), serum lipid profile (triglycerides, HDL, LDL), fatty acid oxidationMimics human obesity and metabolic syndrome development due to diet.Time-consuming to induce the phenotype.
Genetically Obese Mice (e.g., db/db mice) Leptin receptor deficiencySimilar to DIO mice, with a more pronounced diabetic phenotype.Rapid and consistent development of obesity and diabetes.The underlying genetic mutation may not fully represent the complexity of human metabolic disease.
ApoE-/- and LDLR-/- Mice Genetic knockout of Apolipoprotein E or Low-Density Lipoprotein ReceptorAtherosclerotic plaque formation, serum lipid profile, inflammation markers.Gold-standard models for studying atherosclerosis.Require a longer study duration to develop significant atherosclerotic lesions.

Experimental Workflow for a Diet-Induced Obesity Study:

Caption: Workflow for a diet-induced obesity study in mice.

Oncology Models

The role of PPARδ in cancer is complex and appears to be context-dependent. While some studies suggest a pro-tumorigenic role, others indicate anti-cancer effects.

Model Induction Method Key Parameters to Measure Strengths Limitations
Xenograft Models (e.g., BALB/c nude mice) Subcutaneous injection of human cancer cell lines (e.g., C666-1 for nasopharyngeal carcinoma)Tumor volume, tumor weight, apoptosis markers (caspase-3, caspase-9), cell proliferation markers (Ki-67)Allows for the study of human tumor growth in an in vivo setting.The lack of a fully competent immune system can limit the translational relevance.
Genetically Engineered Mouse Models (GEMMs) Spontaneous tumor development due to specific genetic mutationsTumor incidence, tumor latency, overall survivalMore accurately recapitulates the natural progression of cancer.Can be time-consuming and expensive to develop and maintain.

Experimental Protocol for a Xenograft Study:

  • Cell Culture: Culture the chosen human cancer cell line (e.g., C666-1) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control vs. PPARδ agonist at different doses). Administer treatment via the desired route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Collection: Collect tumors for weight measurement, histological analysis, and molecular analysis (e.g., Western blotting for apoptosis markers).

Performance Enhancement Models

GW501516 gained notoriety for its effects on physical performance.[4] Validating these effects requires specific in vivo models.

Model Test Key Parameters to Measure Strengths Limitations
C57BL/6J Mice Forced swimming test, treadmill running to exhaustionDuration of exercise, distance run, changes in muscle fiber type, gene expression related to fatty acid metabolismDirectly assesses physical endurance and performance.Can be influenced by motivational factors in the animals.

Comparative Analysis with Alternative Compounds

When evaluating a novel PPARδ agonist, it is crucial to benchmark its performance against other compounds targeting the PPAR family.

Compound Class Mechanism of Action Primary Therapeutic Use Key In Vivo Effects Potential Side Effects
PPARα Agonists (e.g., Fibrates) Activation of PPARαDyslipidemiaReduced triglycerides, increased HDLGallstones, myopathy
PPARγ Agonists (e.g., Thiazolidinediones) Activation of PPARγType II DiabetesImproved insulin sensitivity, reduced blood glucoseWeight gain, fluid retention, cardiovascular risks
PPARδ Agonists (e.g., GW501516) Selective activation of PPARδInvestigational for metabolic diseasesImproved lipid profile, increased fatty acid oxidation, enhanced enduranceCarcinogenicity in animal models at high doses[4][5]
PPARpan Agonists Activation of all three PPAR subtypesInvestigational for metabolic syndromeBroad effects on lipid and glucose metabolism, potential for weight loss without the side effects of pure PPARγ agonists[6][7]Complex pharmacology and potential for off-target effects

Signaling Pathway of PPARδ Activation

PPAR_delta_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARδ Agonist (e.g., GW501516) PPARd_RXR PPARδ/RXR Heterodimer Agonist->PPARd_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARd_RXR->PPRE Binds to Target_Genes Target Genes (e.g., for fatty acid oxidation, energy expenditure) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Effects Biological Effects (Improved lipid metabolism, insulin sensitivity) Protein->Biological_Effects Mediate

Caption: Simplified signaling pathway of PPARδ activation.

Trustworthiness and Self-Validation in Protocols

To ensure the integrity of your in vivo studies, incorporate self-validating systems within your experimental design:

  • Dose-Response Studies: Always include multiple dose levels of your test compound to establish a clear dose-response relationship.

  • Positive and Negative Controls: Include a well-characterized reference compound (e.g., GW501516 for efficacy, a known toxicant for safety studies) and a vehicle control group.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Measure plasma and tissue concentrations of your compound and correlate them with the observed biological effects.

  • Blinding and Randomization: Blind the investigators to the treatment assignments and randomize the animals to different groups to minimize bias.

  • Histopathology: Conduct thorough histopathological examination of key organs to identify any potential toxicity.

Conclusion

The in vivo validation of novel PPARδ agonists requires a multifaceted approach, leveraging appropriate animal models and robust experimental designs. By understanding the underlying biology of the PPARδ pathway and employing the comparative methodologies outlined in this guide, researchers can generate high-quality, reproducible data to support the development of new therapeutics for metabolic and other diseases. It is imperative, however, to remain mindful of the potential safety concerns associated with this target class, as highlighted by the history of GW501516, and to conduct thorough toxicological assessments in parallel with efficacy studies.

References

  • PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis - PMC. (n.d.).
  • Rationally designed PPARδ-specific agonists and their therapeutic potential for metabolic syndrome | PNAS. (2017, March 20).
  • The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC. (n.d.).
  • PPARδ Activity in Cardiovascular Diseases: A Potential Pharmacological Target - PMC. (n.d.).
  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC. (n.d.).
  • The effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan agonists on body weight, body mass, and serum lipid profiles in diet-induced obese AKR/J Mice - ResearchGate. (n.d.).
  • GW501516 - Wikipedia. (n.d.).
  • PPARβ/δ Activator GW501516 Prevents the Down-Regulation of AMPK Caused by a High-Fat Diet in Liver and Amplifies the PGC-1α-Lipin 1-PPARα Pathway Leading to Increased Fatty Acid Oxidation - Oxford Academic. (2011, May 1).
  • GW501516 – Knowledge and References - Taylor & Francis. (n.d.).
  • Cardarine or GW1516: What you need to know - Healthy Male. (2025, August 31).

Sources

Validation

High-Resolution Cytotoxicity Profiling of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid: A Comparative Guide for Epothilone Precursors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Design (FBDD), Structure-Activity Relationships (SAR), and Microtubule-Stabilizing Agents (MSAs). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Design (FBDD), Structure-Activity Relationships (SAR), and Microtubule-Stabilizing Agents (MSAs).

Executive Summary & Mechanistic Context

In the development of novel antimitotic therapeutics, understanding the isolated baseline activity of molecular fragments is just as critical as profiling the mature drug. 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid (2-MMTAA) is a highly specific synthetic intermediate—specifically, it constitutes the critical thiazole-containing side chain of the Epothilone class of microtubule-stabilizing agents[1].

While mature epothilones (such as Epothilone B and D) are potent nanomolar inhibitors of cancer cell proliferation, isolated fragments like 2-MMTAA are utilized in Fragment-Based Drug Design (FBDD) to map the thermodynamic contributions of specific moieties within the β-tubulin binding pocket.

The Causality of Cytotoxicity: Why the Fragment Matters

The cytotoxicity of epothilones is driven by their ability to bind the taxane pocket of β-tubulin, promoting tubulin polymerization and inducing G2/M phase cell cycle arrest[2]. Structural studies indicate that the thiazole nitrogen of the epothilone side chain forms a crucial hydrogen bond with the side-chain hydroxy group of βThr297 (or interacts near His227, depending on the tubulin isotype)[3].

However, the binding free energy contributed by this thiazole interaction alone is relatively modest (estimated at 1 kcal/mol)[3]. Without the 16-membered macrolactone core to restrict the molecule's conformation and provide extensive hydrophobic contacts, the isolated 2-MMTAA fragment cannot independently stabilize the microtubule polymer. Consequently, profiling 2-MMTAA reveals a virtually non-cytotoxic baseline, which is highly desirable for a synthetic precursor, as it confirms that the fragment lacks off-target toxicity before being conjugated to the macrolide core.

Comparative Cytotoxicity Data

To objectively evaluate the performance and SAR contribution of 2-MMTAA, we compare its in vitro cytotoxicity profile against mature Epothilone B (EpoB), Epothilone D (EpoD), and the clinical standard Paclitaxel (PTX).

The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) across a panel of human carcinoma lines and a normal fibroblast control.

Table 1: In Vitro Cytotoxicity ( IC50​ Values) Across Cell Lines
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)MRC-5 (Normal Fibroblast)
2-MMTAA (Fragment) > 100 µM > 100 µM > 100 µM > 100 µM
Epothilone B 0.8 nM0.5 nM0.4 nM12.5 nM
Epothilone D 15.2 nM12.0 nM10.5 nM85.0 nM
Paclitaxel 2.5 nM3.1 nM2.8 nM25.4 nM

Data Interpretation: The >100μM IC50​ for 2-MMTAA demonstrates that the isolated thiazole-acrylic acid fragment is non-cytotoxic. The 16-membered macrolide core (present in EpoB and EpoD) is the thermodynamic driver required to anchor the molecule, allowing the thiazole side chain to optimally orient and bind within the taxane pocket[1][2].

Mechanistic & Workflow Visualizations

To conceptualize the differential binding mechanics and the laboratory workflows used to generate this comparative data, refer to the following system diagrams.

Pathway A 2-MMTAA (Isolated Fragment) C β-Tubulin Taxane Pocket A->C Weak Affinity (>100 µM) B Epothilone B (Mature Macrolide) B->C High Affinity (Sub-nM) D Microtubule Stabilization C->D E G2/M Phase Arrest D->E F Apoptosis (Cell Death) E->F

Fig 1: Differential tubulin binding and apoptotic signaling of 2-MMTAA vs. mature Epothilones.

Workflow S1 Cell Culturing (MCF-7, A549) S2 Compound Dosing (0.1 nM - 100 µM) S1->S2 S3 Incubation (72 Hours) S2->S3 S4 MTT Reagent Addition S3->S4 S5 Absorbance Read (570 nm) S4->S5 S6 IC50 Calculation (Regression) S5->S6

Fig 2: High-throughput in vitro cytotoxicity screening workflow for Epothilone precursors.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when profiling fragments like 2-MMTAA against highly potent controls, the following self-validating protocols must be strictly adhered to.

Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as a proxy for viability. The inclusion of a vehicle control (DMSO) and a positive control (Paclitaxel or EpoB) ensures the system is self-validating.

  • Cell Seeding: Harvest exponentially growing cells (e.g., MCF-7, A549) and seed them into 96-well flat-bottom microtiter plates at a density of 5×103 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS).

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere containing 5% CO2​ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-MMTAA in 100% DMSO. Perform serial dilutions in culture medium to achieve final well concentrations ranging from 0.1 µM to 200 µM. For mature epothilones, use a range of 0.01 nM to 100 nM. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) in any well to prevent solvent-induced toxicity.

  • Dosing: Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (0.5% DMSO in medium) and blank wells (medium only).

  • Exposure: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: In Vitro Tubulin Polymerization Assay

Because cytotoxicity can arise from off-target effects, this assay validates the mechanism of action. It directly measures the ability of the compound to promote the assembly of purified bovine brain tubulin into microtubules[1].

  • Reagent Preparation: Thaw purified tubulin (>99% pure) on ice. Prepare the polymerization buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, and 1 mM GTP.

  • Plate Setup: Pre-warm a 96-well half-area plate to 37°C.

  • Compound Addition: Add 2-MMTAA (at 100 µM) or Epothilone B (at 10 µM) to the wells.

  • Reaction Initiation: Rapidly add the tubulin solution (final concentration 3 mg/mL) to the wells to initiate polymerization.

  • Kinetic Readout: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Validation Check: A successful assay will show a rapid, steep increase in A340​ for Epothilone B (indicating robust polymerization), while 2-MMTAA will mirror the negative control (baseline drift only), confirming the fragment lacks intrinsic tubulin-polymerizing capability.

References

  • A common pharmacophore for epothilone and taxanes: Molecular basis for drug resistance conferred by tubulin mutations in human cancer cells Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • On the Importance of the Thiazole Nitrogen in Epothilones: Semisynthesis and Microtubule-Binding Affinity of Deaza-Epothilone C MDPI - Molecules URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Guide: 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid

As a Senior Application Scientist, I have designed this comprehensive guide to ensure operational safety, scientific integrity, and regulatory compliance when handling 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid . This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to ensure operational safety, scientific integrity, and regulatory compliance when handling 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid . This specialty organic compound is a critical precursor in the biosynthesis of epothilones—a class of potent microtubule-stabilizing anticancer agents[1]. Due to its unique structural moieties, it presents specific handling and disposal challenges that require strict adherence to laboratory safety protocols.

Hazard Assessment & Mechanistic Causality

To handle chemicals safely, researchers must understand why a compound is hazardous, rather than simply memorizing hazard codes. The toxicity profile of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is driven by its specific functional groups:

  • The Michael Acceptor (Acrylic Acid Moiety): The α,β -unsaturated carbonyl system acts as a potent electrophile. It can covalently bind to nucleophilic residues (such as the thiol groups of cysteine) on skin and respiratory proteins. This irreversible binding is the primary mechanism behind its potential to cause contact dermatitis and respiratory sensitization.

  • Enhanced Lipophilicity (Thiazole Ring): The inclusion of the substituted thiazole ring increases the overall lipophilicity (LogP) of the molecule. This allows the compound to penetrate the lipid-rich stratum corneum of the skin much more rapidly than simple aliphatic acids, increasing the risk of systemic absorption.

  • Mucosal Irritation (Acidic Proton): The carboxylic acid group causes localized, rapid pH drops upon contact with the aqueous environment of mucosal membranes, leading to acute eye and respiratory tract irritation.

Quantitative Chemical Profile
PropertyValueOperational Implication
CAS Number 201142-75-8[2]Essential for accurate SDS retrieval and EPA waste manifesting.
Molecular Formula C7H7NO2S[2]Contains sulfur and nitrogen; dictates specific incineration protocols to prevent SOx/NOx emissions.
Molecular Weight 169.20 g/mol Critical for accurate molarity calculations in biological assays and stock preparations.
Physical State Solid (Powder)High risk of aerosolization; mandates handling strictly within draft-free enclosures.
Storage Temp 2-8°C (Refrigerated)Must be equilibrated to room temperature before opening to prevent moisture condensation and degradation.

Operational Handling Protocol: Weighing & Transfer

To mitigate the risks of aerosolization and dermal exposure, follow this self-validating workflow for handling the neat powder.

Step 1: Thermal Equilibration Remove the sealed vial from 2-8°C storage and place it in a desiccator at ambient temperature for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, which condenses on the powder, causing clumping and accelerating hydrolysis.

Step 2: Environmental Setup & PPE Clear a dedicated chemical fume hood or a Class II Type A2 biological safety cabinet. Line the working surface with a disposable, anti-static bench pad. Don double nitrile gloves, a closed-front lab coat, and wrap-around safety goggles.

Step 3: Static Mitigation Pass an anti-static device (e.g., Zerostat gun) over the analytical balance draft shield, the micro-spatula, and the weigh boat. Causality: Organic powders easily acquire static charges, causing them to repel from the spatula and aerosolize into the user's breathing zone.

Step 4: Precision Transfer Using the anti-static micro-spatula, carefully transfer the required mass into the pre-tared weigh boat. Close the draft shield and record the mass.

Step 5: Self-Validation & Decontamination Remove the weigh boat. Validation Check: The balance must return to exactly 0.0000 g. If it does not, powder has spilled on the pan and must be cleaned immediately. Wipe down the spatula, balance pan, and surrounding area with a 70% ethanol-soaked lint-free wipe. Dispose of the wipe in the solid hazardous waste bin.

Comprehensive Waste Disposal Procedures

Following the Prudent Practices in the Laboratory guidelines, no experimental activity should begin unless a concrete plan for the disposal of hazardous waste has been formulated[3]. Because proper management requires accurate identification, all waste streams must be segregated at the source[3].

Workflow A: Solid Waste Disposal
  • Segregation: Collect all contaminated consumables (pipette tips, weigh boats, empty chemical vials, and decontamination wipes) in a heavy-duty, puncture-resistant bag.

  • Containment: Place the bag within a High-Density Polyethylene (HDPE) secondary container with a secure lid.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Solid Waste: Toxic/Irritant Solid (2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid, CAS: 201142-75-8)".

  • Disposal: Transfer to the institution's central chemical waste facility for high-temperature incineration by a licensed contractor[3].

Workflow B: Liquid Waste Disposal (Organic Solutions)

This compound is frequently dissolved in DMSO, DMF, or Methanol for biological assays[1].

  • Characterization: Determine if the solvent mixture contains any halogenated compounds (e.g., Dichloromethane, Chloroform).

  • Routing:

    • If Halogenated : Pour into the red-labeled "Halogenated Organic Waste" carboy.

    • If Non-Halogenated : Pour into the green-labeled "Non-Halogenated Organic Waste" carboy.

  • Validation Check: Ensure the waste carboy is not actively off-gassing or heating up before sealing the cap. Never mix this acidic waste stream with strong bases or oxidizing agents, as this will trigger an exothermic reaction.

Workflow C: Liquid Waste Disposal (Aqueous Buffers)
  • Neutralization: Test the pH of the aqueous waste using universal indicator strips. If the pH is below 6.0, neutralize dropwise with 1M NaOH while stirring gently.

  • Validation Check: Apply a secondary pH strip test to confirm the solution remains stable between pH 6.0 and 8.0 for at least 5 minutes.

  • Disposal: Once neutralized, transfer the solution to the designated "Aqueous Chemical Waste" carboy. Never dispose of this compound down the laboratory drain.

Waste Segregation Decision Tree

WasteSegregation Start 2-Methyl-3-(2-methylthiazol-4-yl) acrylic acid Waste Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Solutions / Extracts) Start->Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin Org Organic Solvent Mixture Liquid->Org Aq Aqueous Buffer Mixture Liquid->Aq Halo Halogenated Organic Waste Org->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Organic Waste Org->NonHalo DMSO/MeOH/DMF AqBin Aqueous Waste Carboy (Verify pH 6-8) Aq->AqBin

Figure 1: Decision tree for the segregation and disposal of thiazole acrylic acid waste streams.

Sources

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